molecular formula C10H12O B3382491 2-(Cyclopropylmethyl)phenol CAS No. 33494-47-2

2-(Cyclopropylmethyl)phenol

Cat. No.: B3382491
CAS No.: 33494-47-2
M. Wt: 148.2 g/mol
InChI Key: OSSXBXCEVWBVFC-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)phenol (CAS 33494-47-2) is a phenolic compound that serves as a versatile chemical building block and synthon in organic and medicinal chemistry research. The compound features a phenol group, a class of molecules known for their role as antioxidants and as key structural components in more complex molecules . Its structure, which incorporates a cyclopropylmethyl moiety, is of particular interest in the design and synthesis of novel pharmacologically active compounds. Research indicates that the cyclopropyl group is a valuable structural element in drug discovery due to its ability to confer conformational rigidity and potentially improve metabolic stability . The primary research application of this compound is as a chemical intermediate. It can be utilized in the synthesis of more complex molecules for various research purposes. For instance, compounds containing a trans-cyclopropylmethyl linker have been identified as key components in the development of bitopic ligands for dopamine D3 receptors, highlighting the utility of this structural motif in neuroscience and neuropharmacology research . Furthermore, phenolic compounds are frequently investigated for their antioxidant properties, which play a role in defense responses and are studied in the context of oxidative stress . This product is intended for research purposes as a chemical intermediate and building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(cyclopropylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSXBXCEVWBVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33494-47-2
Record name 2-(cyclopropylmethyl)phenol
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(Cyclopropylmethyl)phenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 2-(Cyclopropylmethyl)phenol

This compound is an aromatic organic compound featuring a phenol ring substituted with a cyclopropylmethyl group at the ortho position. Its unique structural combination of a phenolic hydroxyl group and a strained cyclopropyl ring imparts distinct chemical properties that are of significant interest in medicinal chemistry and synthetic organic chemistry. The phenol moiety provides a site for hydrogen bonding and potential antioxidant activity, while the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, synthesis, applications in drug discovery, and safety considerations.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is also known by the synonym Phenol, 2-(cyclopropylmethyl)- . Its unique identifier in the Chemical Abstracts Service (CAS) registry is 33494-47-2 .

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Appearance Estimated to be a colorless to pale yellow liquidGeneral knowledge of phenols
Boiling Point Estimated to be in the range of 220-240 °CBased on similar substituted phenols
Melting Point Not available
Solubility Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) (for phenol)
pKa Estimated to be around 10General knowledge of phenols

Note: Some physical properties are estimated based on structurally related compounds due to the limited availability of experimental data for this specific molecule.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and cyclopropyl protons.

  • Aromatic Protons (δ 6.7-7.2 ppm): A complex multiplet pattern corresponding to the four protons on the substituted benzene ring.

  • Phenolic Hydroxyl Proton (δ 4.5-5.5 ppm): A broad singlet, the chemical shift of which can be concentration and solvent-dependent.

  • Methylene Protons (-CH₂-) (δ 2.6-2.8 ppm): A doublet, due to coupling with the methine proton of the cyclopropyl group.

  • Cyclopropyl Methine Proton (-CH-) (δ 0.8-1.2 ppm): A multiplet.

  • Cyclopropyl Methylene Protons (-CH₂-) (δ 0.2-0.6 ppm): Two sets of multiplets corresponding to the diastereotopic protons of the cyclopropyl ring.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 115-155 ppm): Six distinct signals for the carbons of the benzene ring. The carbon bearing the hydroxyl group (C1) will be the most downfield, and the carbon attached to the cyclopropylmethyl group (C2) will also be significantly shifted.

  • Methylene Carbon (-CH₂-) (δ 35-40 ppm): A single peak for the methylene carbon.

  • Cyclopropyl Methine Carbon (-CH-) (δ 10-15 ppm): A single peak for the methine carbon.

  • Cyclopropyl Methylene Carbons (-CH₂-) (δ 3-8 ppm): A single peak for the equivalent methylene carbons of the cyclopropyl ring.

Mass Spectrometry (Predicted):

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z = 148. Key fragmentation patterns would likely involve the loss of the cyclopropyl group and rearrangements of the resulting phenolic cation. A prominent fragment would be expected at m/z = 107, corresponding to the hydroxytropylium ion, a common fragment for ortho-substituted phenols.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through various methods, with a common approach being the ortho-alkylation of phenol. The following is a representative experimental protocol.

Experimental Protocol: Ortho-Alkylation of Phenol

This protocol is based on the general principles of phenol alkylation and should be optimized for specific laboratory conditions.

Materials:

  • Phenol

  • Cyclopropylmethyl bromide

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Anhydrous toluene or xylene

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or diethyl ether for extraction

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous toluene.

  • Deprotonation: Add powdered sodium hydroxide (1.1 eq) to the solution. Heat the mixture to reflux for 2-3 hours to form the sodium phenoxide and remove water via a Dean-Stark trap.

  • Alkylation: Cool the reaction mixture to room temperature. Add cyclopropylmethyl bromide (1.2 eq) dropwise to the suspension of sodium phenoxide.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted spectra.

Synthesis Workflow Diagram

Synthesis_Workflow Phenol Phenol NaOH NaOH / Toluene (Deprotonation) Phenol->NaOH 1. Phenoxide Sodium Phenoxide NaOH->Phenoxide 2. CPMBr Cyclopropylmethyl Bromide (Alkylation) Phenoxide->CPMBr 3. Crude Crude Product CPMBr->Crude 4. Workup Aqueous Workup (Quenching, Extraction, Washing) Crude->Workup 5. Purification Column Chromatography Workup->Purification 6. Product This compound Purification->Product 7.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to modulate various pharmacokinetic and pharmacodynamic properties. Phenolic compounds are also prevalent in a wide array of pharmaceuticals due to their biological activities.[1][2]

The cyclopropyl moiety in this compound can offer several advantages in drug design:

  • Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of a drug candidate.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.

  • Potency Enhancement: The unique electronic properties of the cyclopropyl ring can lead to favorable interactions with the active site of an enzyme or receptor, thereby enhancing potency.

While no currently marketed drugs have been identified that contain the this compound moiety as a core structure, its potential as a valuable building block in the synthesis of novel therapeutic agents is significant. It can serve as a key intermediate in the development of compounds targeting a range of diseases.

Illustrative Biological Pathway: Potential Role in Modulating Kinase Activity

Many kinase inhibitors incorporate a phenol or a substituted phenol ring to form a crucial hydrogen bond with the hinge region of the kinase domain. The 2-(cyclopropylmethyl) group could serve to occupy a nearby hydrophobic pocket, thereby enhancing the inhibitor's potency and selectivity.

Kinase_Inhibition cluster_0 Kinase Active Site Hinge Hinge Region (Amino Acid Residues) Pocket Hydrophobic Pocket Inhibitor This compound Derivative Inhibitor->Hinge Hydrogen Bond (Phenol -OH) Inhibitor->Pocket Hydrophobic Interaction (Cyclopropylmethyl group)

Caption: Potential binding mode of a this compound derivative in a kinase active site.

Safety and Handling

This compound is expected to have similar toxicological properties to other substituted phenols.

Hazard Identification:

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes skin irritation.

  • May cause serious eye irritation or damage.

  • May cause respiratory tract irritation.

Precautions for Safe Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[3]

  • Keep away from heat, sparks, and open flames.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive phenol group and a metabolically robust cyclopropylmethyl substituent makes it an attractive building block for the development of novel compounds with tailored biological activities. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers in the field. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

  • PubChem. 2-(2-Cycloheptyl-2-methylpropyl)phenol. [Link]

  • Cheméo. Chemical Properties of Phenol, 2-(1-methylpropyl)- (CAS 89-72-5). [Link]

  • NIST. Phenol, 2-(1-methylpropyl)-. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

  • Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Cyclopropyl Phenyl Carbinol, 97%. [Link]

  • NIH. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. [Link]

  • PubChem. Phenol, 2-cyclopropyl-6-isopropyl-. [Link]

  • Organic Syntheses. A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. [Link]

  • NIST. Phenol, 2-methyl-. [Link]

  • Sciencemadness Wiki. Phenol. [Link]

  • Cefic. for the SAFE USE of PHENOL. [Link]

  • Carl ROTH. Phenol - Safety Data Sheet. [Link]

  • RSC Publishing. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

Sources

Technical Guide: Solubility Profiling of 2-(Cyclopropylmethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the solubility profile, physicochemical properties, and experimental characterization of 2-(Cyclopropylmethyl)phenol (CAS: 33494-47-2). This document is structured for application scientists and process chemists requiring high-fidelity data for synthesis, purification, and formulation.

Executive Summary & Compound Identity

This compound is a lipophilic alkylphenol intermediate used primarily in the synthesis of pharmaceutical agents (e.g.,


-blocker analogs) and agrochemicals. Its solubility behavior is governed by the competing interactions of its polar phenolic hydroxyl group and the hydrophobic, sterically rigid cyclopropylmethyl moiety.
  • CAS Number: 33494-47-2[1][2]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 148.20 g/mol

  • IUPAC Name: this compound

  • Key Characteristics: Ortho-substituted phenol; exhibits steric hindrance adjacent to the hydroxyl group.

Physicochemical Profile (Predicted & Analog-Based)
PropertyValue / RangeMechanistic Insight
LogP (Octanol/Water) ~3.1 – 3.4The cyclopropyl group adds significant lipophilicity compared to phenol (LogP 1.46), reducing water solubility.
pKa ~10.2 – 10.5The alkyl group is electron-donating, slightly destabilizing the phenoxide anion compared to unsubstituted phenol (pKa 9.95).
H-Bond Donor 1Phenolic -OH.
H-Bond Acceptor 1Phenolic Oxygen.

Solubility Thermodynamics & Solvent Selection

Understanding the solubility of this compound requires analyzing its Hansen Solubility Parameters (HSP) . The molecule possesses a "dual personality":

  • Polar Head: Capable of hydrogen bonding (solvation by alcohols/ethers).

  • Non-Polar Tail: The cyclopropylmethyl group requires dispersion forces for solvation (solvation by aromatics/chlorinated solvents).

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic interaction with the solute.

Solvent ClassSolubility PredictionThermodynamic Rationale
Chlorinated Hydrocarbons (DCM, Chloroform)High (>100 mg/mL)Excellent match for both dispersion forces and weak dipole interactions. The "gold standard" for extraction.
Lower Alcohols (Methanol, Ethanol)High (>100 mg/mL)Strong H-bond acceptance from the solvent stabilizes the phenolic proton.
Aromatic Hydrocarbons (Toluene, Benzene)Moderate-High

-

interactions with the phenol ring and dispersion forces with the alkyl tail favor solubility.
Aliphatic Hydrocarbons (Hexane, Heptane)Low-Moderate The polarity of the phenolic -OH creates a miscibility gap. Solubility increases significantly with temperature (recrystallization potential).
Water Very Low (<1 mg/mL)The hydrophobic effect of the

alkyl chain dominates. High energy cost to disrupt water's H-bond network.
Aprotic Polar (DMSO, DMF)Very High Strong H-bond acceptors in the solvent chelate the phenolic proton effectively.
Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent system based on the intended process (Reaction, Extraction, or Crystallization).

SolventSelection Start Process Objective Reaction Synthesis / Reaction Start->Reaction Extraction Extraction / Work-up Start->Extraction Crystallization Purification / Crystallization Start->Crystallization PolarAprotic Use DMF or DMSO (Nucleophilic substitutions) Reaction->PolarAprotic Base sensitive NonPolar Use Toluene (Friedel-Crafts / Acidic) Reaction->NonPolar Acid catalyzed DCM Dichloromethane (High Solubility, Low BP) Extraction->DCM General Ether MTBE or Et2O (Good selectivity vs water) Extraction->Ether Avoid emulsions BiPhasic Hexane / Ethyl Acetate (Gradient cooling) Crystallization->BiPhasic High Purity AntiSolvent Methanol + Water (Crash precipitation) Crystallization->AntiSolvent High Yield

Caption: Decision logic for solvent selection based on process requirements for this compound.

Experimental Protocols for Solubility Determination

To generate precise solubility data in your specific lab environment, do not rely solely on literature values. Use this self-validating "Shake-Flask" protocol coupled with HPLC quantification.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration (


) at a specific temperature (

).
  • Preparation: Add excess solid/liquid this compound to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration:

    • Place in a thermostatic shaker bath at

      
       (e.g., 25°C) for 24 hours.
      
    • Self-Validation Check: Visual inspection must confirm undissolved solute remains. If clear, add more solute.

  • Sampling:

    • Stop shaking and allow phases to separate (sedimentation) for 1 hour at

      
      .
      
    • Withdraw supernatant using a syringe filter (0.45 µm PTFE for organics).

    • Critical Step: Pre-heat/cool the syringe to

      
       to prevent precipitation during filtration.
      
  • Quantification (HPLC-UV):

    • Dilute the filtrate with Mobile Phase (Acetonitrile/Water).

    • Analyze via HPLC (C18 Column, UV detection at 270-280 nm).

    • Calculate concentration against a standard curve.

Protocol B: Visual Polythermal Method (For Crystallization Design)

Objective: Determine the metastable zone width (MSZW).

  • Prepare a mixture of known concentration (

    
    ).
    
  • Heat at 1°C/min until complete dissolution (

    
    ).
    
  • Cool at 1°C/min until the first crystal appears or turbidity is observed (

    
    ).
    
  • Result: The gap between

    
     and 
    
    
    
    defines the operational window for crystallization.

Mechanistic Insights & Causality

The "Cyclopropyl" Effect

Unlike a straight


-propyl chain, the cyclopropyl group introduces unique steric and electronic properties:
  • Steric Bulk: The rigid triangle of the cyclopropyl ring creates a "cone" of steric hindrance. This disrupts efficient packing in the crystal lattice compared to linear alkyl analogs, often lowering the melting point and increasing solubility in organic solvents.

  • Electronic Interaction: The cyclopropyl ring has partial

    
    -character (Walsh orbitals). It can conjugate weakly with the aromatic ring, slightly altering the electron density of the phenol. This makes the compound slightly more prone to oxidation than simple alkylphenols; degassing solvents  is recommended for long-term storage solutions.
    
The "Ortho" Effect

The substitution at the 2-position (ortho) creates intramolecular shielding of the hydroxyl group.

  • Impact: This shielding reduces the ability of the -OH group to hydrogen bond with bulk solvent molecules compared to para-isomers.

  • Consequence: this compound will be more soluble in non-polar solvents (like Hexane) than its 4-isomer, as the polar head is effectively "tucked in."

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the theoretical framework for predicting solubility based on dispersion, polar, and H-bonding forces).
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • PubChem Compound Summary . (n.d.). This compound (CAS 33494-47-2).[1][2] National Center for Biotechnology Information. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.

Sources

Metabolic Stability of Cyclopropylmethyl Groups in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the metabolic stability of cyclopropylmethyl (CPM) groups in drug design. It synthesizes mechanistic physical organic chemistry with practical medicinal chemistry strategies.

A Technical Guide for Medicinal Chemists and DMPK Scientists

Executive Summary

The cyclopropylmethyl (CPM) group is a privileged motif in modern drug design, widely utilized as a bioisostere for ethyl or isopropyl groups to modulate lipophilicity (


), improve metabolic stability, and introduce conformational constraints. However, its utility is shadowed by a specific metabolic liability: Mechanism-Based Inactivation (MBI)  of Cytochrome P450 enzymes.

This guide dissects the "radical clock" mechanism that transforms the CPM group from a stable structural element into a suicide substrate. It provides a self-validating experimental framework for assessing this risk and details structural modification strategies to retain the CPM's pharmacological benefits while mitigating its metabolic toxicity.

Part 1: The Mechanistic Core – The Radical Clock Liability

To understand the stability of the CPM group, one must look beyond standard Michaelis-Menten kinetics and examine the radical intermediates formed during the CYP450 catalytic cycle.

The Stability Paradox

The cyclopropyl ring itself is surprisingly robust against direct oxidation due to the high bond dissociation energy (BDE) of its C-H bonds (


106 kcal/mol), which possess significant 

-character. Consequently, the ring carbons are rarely the primary site of metabolic attack.

The vulnerability lies in the


-methylene group (the "methyl" linker). 
When a CPM group is attached to a heteroatom (e.g., Nitrogen in Naltrexone or Oxygen in Betaxolol), the 

-methylene C-H bonds are activated. CYP450 enzymes initiate metabolism via Hydrogen Atom Transfer (HAT) to the highly reactive Compound I (FeO

).
The Branching Pathway: Hydroxylation vs. Inactivation

Once the hydrogen is abstracted, a cyclopropylcarbinyl radical is formed. This intermediate faces a critical kinetic competition:

  • Oxygen Rebound (Safe Pathway): The radical recombines with the hydroxyl radical equivalent on the heme iron to form a stable carbinol (which may subsequently

    
    -dealkylate).
    
  • Ring Scission (Toxic Pathway): The radical undergoes unimolecular rearrangement to a homoallylic radical. This is a classic "radical clock" reaction with a rate constant of

    
    .
    

If ring scission occurs before oxygen rebound, the resulting primary homoallylic radical can attack the heme porphyrin nitrogen, leading to irreversible alkylation and enzyme inactivation.

Diagram 1: The Kinetic Branching Point

The following diagram illustrates the mechanistic divergence that determines whether a CPM drug becomes a metabolite or a suicide inhibitor.

CPM_Metabolism Drug Parent Drug (N-CPM) Radical Cyclopropylcarbinyl Radical Intermediate Drug->Radical H-Abstraction (HAT) CpdI CYP450 Compound I (FeO3+) CpdI->Radical Rebound Oxygen Rebound (k_rebound) Radical->Rebound Pathway A (Safe) Scission Ring Scission (k_scission ~ 10^8 s^-1) Radical->Scission Pathway B (Toxic) Metabolite Stable Metabolite (Carbinolamine -> N-dealkylation) Rebound->Metabolite HomoRadical Homoallylic Radical (Reactive Electrophile) Scission->HomoRadical Inactivation Suicide Inactivation (Heme Alkylation) HomoRadical->Inactivation Covalent Binding

Caption: Kinetic competition between oxygen rebound (metabolism) and ring scission (inactivation). The rate of scission determines the MBI potential.

Part 2: Experimental Protocols for Risk Assessment

Standard microsomal stability assays (measuring intrinsic clearance,


) are insufficient  for CPM drugs. A compound may appear stable (low turnover) but still be a potent inactivator. You must assess Time-Dependent Inhibition (TDI).
The Determination Workflow

This protocol determines the efficiency of the suicide inhibition.

Reagents:

  • Human Liver Microsomes (HLM) or recombinant CYP isozymes (e.g., rCYP3A4).

  • NADPH regenerating system.

  • Probe substrate (e.g., Testosterone for 3A4, Dextromethorphan for 2D6).

Protocol Steps:

  • Primary Incubation (Inactivation Step):

    • Incubate the test compound (CPM drug) at multiple concentrations (e.g., 0, 1, 5, 10, 25, 50

      
      ) with HLM (1 mg/mL) and NADPH.
      
    • Critical Control: Include a "0 minute" pre-incubation and a "minus NADPH" control to rule out non-metabolic instability.

    • At time points

      
       min, remove an aliquot.
      
  • Secondary Incubation (Activity Measurement):

    • Dilute the aliquot 1:10 or 1:20 into a secondary mixture containing the specific probe substrate (at

      
      ) and fresh NADPH.
      
    • Incubate for a short period (linear range, e.g., 5-10 min).

  • Analysis:

    • Quench with Acetonitrile containing internal standard.

    • Quantify the metabolite of the probe substrate via LC-MS/MS.

  • Calculation:

    • Plot the natural log of remaining activity vs. pre-incubation time to get

      
       for each inhibitor concentration.
      
    • Fit

      
       vs. [I] using the Kitz-Wilson equation:
      
      
      
      
GSH Trapping Assay

To confirm if ring opening is occurring even without overt inactivation, use Glutathione (GSH) trapping.

  • Method: Incubate Drug + HLM + NADPH + GSH (5 mM) + Glutathione S-Transferase (optional).

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scanning for m/z 308 (GSH fragment) via LC-MS.

  • Interpretation: Identification of a GSH adduct with a mass shift corresponding to the drug + GSH - 2H (or similar) confirms the formation of a reactive electrophile derived from ring opening.

Diagram 2: MBI Assessment Workflow

MBI_Workflow Step1 Primary Incubation (Drug + HLM + NADPH) Aliquot Time-point Aliquots (0, 5, 10, 20 min) Step1->Aliquot Serial Sampling Step2 Secondary Incubation (Dilute 1:10 into Probe Substrate) Aliquot->Step2 Dilution Step LCMS LC-MS/MS Analysis (Probe Metabolite) Step2->LCMS Quench & Analyze Data Data Processing (Kitz-Wilson Plot) LCMS->Data Calculate k_inact/K_I

Caption: Step-by-step workflow for determining Time-Dependent Inhibition (TDI) parameters.

Part 3: Structural Optimization Strategies

If a CPM-containing lead shows high


, use the following medicinal chemistry strategies to mitigate the risk without abandoning the motif.
Deuteration (The Kinetic Isotope Effect)

Replacing the hydrogen atoms on the


-methylene group with Deuterium (

) is the most direct fix.
  • Mechanism: The C-D bond is stronger than the C-H bond. This increases the activation energy for the initial HAT step (Primary Kinetic Isotope Effect).

  • Outcome: Slows down the formation of the radical intermediate. While it doesn't change the ratio of rebound vs. scission (which happens after radical formation), it drastically reduces the total flux through the toxic pathway.

  • Reference: Deutetrabenazine utilizes this principle to improve half-life and safety profiles [1].

Fluorination of the Ring

Introduction of fluorine atoms onto the cyclopropyl ring.

  • Mechanism: Fluorine is highly electron-withdrawing. It inductively destabilizes the formation of the radical at the

    
    -position (and the carbocation character in the transition state).
    
  • Outcome: Increases metabolic stability (

    
    ) and reduces MBI potential.
    
  • Caution: Ensure the fluorine does not introduce new elimination pathways.

Steric Shielding

Increasing steric bulk adjacent to the CPM group (e.g., ortho-substitution on an aromatic ring attached to the CPM-nitrogen).

  • Mechanism: Prevents the bulky CYP450 heme oxo-species from approaching the

    
    -methylene hydrogens.
    
Table 1: Comparative Stability of Alkyl Motifs
MotifLipophilicity (LogP)Metabolic LiabilityMBI RiskOptimization Strategy
Isopropyl HighHydroxylation (tertiary C)LowFluorination / Constrain
Cyclopropyl ModerateLow (Strong C-H bonds)Very LowNone usually needed
Cyclopropylmethyl Moderate/High

-Hydroxylation
High (Radical Clock)Deuteration / Ring Fluorination
Oxetanyl Low (Polar)LowLowUse as CPM Bioisostere

Part 4: Case Studies

Success: Naltrexone

Naltrexone contains an


-cyclopropylmethyl group.[1][2][3][4]
  • Metabolism: It undergoes extensive metabolism, primarily ketone reduction (non-CYP) and

    
    -dealkylation.
    
  • Why it works: While

    
    -dealkylation proceeds via the carbinolamine (implying radical formation), the rate of oxygen rebound is sufficiently fast, or the specific binding mode in CYP enzymes favors the rebound pathway over ring scission. The CPM group provides the necessary antagonist pharmacology without catastrophic toxicity [2].
    
Caution: Trovafloxacin (Trovan)

While Trovafloxacin contains a cyclopropylamine (direct N-ring bond) rather than a cyclopropylmethyl group, it serves as the archetypal warning.

  • Failure Mode: Oxidation of the cyclopropylamine moiety led to ring opening and formation of reactive enals/imines that covalently bound to liver proteins, causing idiosyncratic hepatotoxicity. This highlights the intrinsic danger of the strained ring if the radical/cation intermediate is not managed [3].

References

  • Dean, M. and Gentile, A.J. (2016). Deuterium in Drug Discovery: Progress and Promise. Annals of Pharmacotherapy. Available at: [Link]

  • Wall, M.E. et al. (1981). The Metabolism of Naltrexone in Man. NIDA Research Monograph. Available at: [Link]

  • Kalgutkar, A.S. et al. (2005). Cyclopropylamine Inactivation of Cytochromes P450: Role of Metabolic Intermediate Complexes. Drug Metabolism and Disposition.[2][5] Available at: [Link]

  • Silverman, R.B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. CRC Press.
  • Guengerich, F.P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Available at: [Link]

Sources

Methodological & Application

Using 2-(Cyclopropylmethyl)phenol as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the 2-(cyclopropylmethyl)phenol motif represents a high-value building block that bridges the gap between steric bulk and metabolic stability. Unlike flexible n-propyl or metabolically labile iso-propyl groups, the cyclopropylmethyl moiety offers a rigid, lipophilic anchor that resists cytochrome P450 oxidation while imparting unique conformational constraints.

This guide details the physicochemical advantages of this scaffold, provides a validated protocol for its synthesis (avoiding common regioselectivity pitfalls), and outlines its application in divergent synthesis —specifically, its use as a precursor for both stable aryl ethers and fused heterocycles (chromans/dihydrobenzofurans).[1]

Compound Profile & Physicochemical Rationale

Compound: this compound IUPAC Name: this compound Molecular Formula: C₁₀H₁₂O Molecular Weight: 148.20 g/mol Key Features: Ortho-substituted phenol; Cyclopropyl ring strain (~27.5 kcal/mol).[1]

The "Cyclopropyl Effect" in Drug Design

The cyclopropyl group is a privileged structure in medicinal chemistry (e.g., Betaxolol, Naltrexone, Montelukast).[1] When attached via a methylene linker to the ortho position of a phenol, it confers three distinct advantages:

  • Metabolic Shielding: The C-H bonds of the cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to isopropyl methine C-H bonds (~95 kcal/mol), significantly reducing susceptibility to CYP450-mediated hydroxylation.[1]

  • Lipophilic Bulk without Flexibility: The cyclopropylmethyl group acts as a bioisostere for the isobutyl group but with reduced entropic penalty upon binding, due to the restricted rotation of the cyclopropane ring.

  • σ-Aromatic Conjugation: The "banana bonds" of the cyclopropane ring can interact electronically with the aromatic system, potentially modulating the pKa of the phenol and influencing hydrogen-bond donor capability.

Synthetic Protocols

Protocol A: Regioselective Synthesis of this compound

Direct alkylation of phenol with cyclopropylmethyl halides often leads to O-alkylation or mixtures.[1] The most reliable route utilizes a Grignard addition to salicylaldehyde followed by ionic hydrogenation.

Reagents:

  • Salicylaldehyde (CAS: 90-02-8)[1]

  • Cyclopropylmagnesium bromide (0.5 M in THF)[1]

  • Triethylsilane (Et₃SiH)[1]

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Grignard Addition (1,2-Addition):

    • Charge a flame-dried 250 mL round-bottom flask with salicylaldehyde (10.0 mmol) and anhydrous THF (50 mL) under N₂.

    • Cool to 0°C. Dropwise add cyclopropylmagnesium bromide (22.0 mmol, 2.2 equiv) over 30 minutes. Note: Excess Grignard is required to deprotonate the phenol first.

    • Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (formation of the diol intermediate).[1]

    • Quench with saturated NH₄Cl (aq).[1][2] Extract with EtOAc (3x).[1][2] Dry organic layer (Na₂SO₄) and concentrate to yield the crude benzylic alcohol: 2-(cyclopropyl(hydroxy)methyl)phenol.[1]

  • Ionic Hydrogenation (Deoxygenation):

    • Dissolve the crude alcohol in DCM (40 mL).

    • Add Triethylsilane (30.0 mmol, 3 equiv).

    • Cool to 0°C. Add TFA (10 mL) dropwise. Caution: Exothermic.[1][3]

    • Stir at RT for 4 hours. The solution will turn from red/orange to clear as the carbocation is reduced.

    • Workup: Carefully quench with saturated NaHCO₃ (gas evolution!). Extract with DCM.

    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).[1]

    • Yield Expectation: 75-85% over two steps.

Protocol B: Divergent Scaffold Morphing

This building block allows access to two distinct chemical spaces depending on the reaction conditions.

Path 1: O-Alkylation (Ether Synthesis) Standard Mitsunobu or S_N2 conditions retain the cyclopropyl ring.[1]

  • Conditions: K₂CO₃, DMF, Alkyl Halide, 60°C.

  • Outcome: Formation of stable ortho-cyclopropylmethyl aryl ethers (GPCR ligands).[1]

Path 2: Acid-Mediated Ring Expansion (The "Homoallyl" Rearrangement) Under strong acidic conditions, the cyclopropylmethyl group can rearrange to form fused heterocycles.[1]

  • Mechanism: Protonation of the cyclopropane or generation of a benzylic cation triggers ring opening to a homoallyl cation, which is trapped by the internal phenol oxygen.

  • Conditions: conc. H₂SO₄ or BF₃·OEt₂, reflux in benzene/toluene.

  • Outcome: Formation of 2-methylchroman or 2-ethyl-2,3-dihydrobenzofuran .

Visualizing the Workflow

The following diagram illustrates the strategic divergence possible with this building block.

G Start Salicylaldehyde Inter Intermediate: Benzylic Alcohol Start->Inter Cyclopropyl-MgBr (THF, 0°C) Product BUILDING BLOCK: This compound Inter->Product Et3SiH / TFA (Ionic Hydrogenation) Path1 Target A: O-Aryl Ethers (GPCR Ligands) Product->Path1 R-X, K2CO3 (Retains Ring) Path2 Target B: 2-Methylchromans (Kinase Inhibitors) Product->Path2 BF3·OEt2 / Heat (Ring Expansion)

Figure 1: Synthetic workflow from commodity starting materials to diverse drug scaffolds.

Analytical Data & QC

For the synthesized This compound :

TechniqueExpected Signal / Characteristic
1H NMR (CDCl₃) δ 0.2-0.6 ppm: Multiplets (4H, cyclopropyl CH₂).δ 0.9-1.1 ppm: Multiplet (1H, cyclopropyl CH).δ 2.55 ppm: Doublet (2H, benzylic CH₂).δ 6.7-7.2 ppm: Aromatic multiplets (4H).δ 5.0-5.5 ppm: Broad singlet (Phenolic OH).[1]
13C NMR δ ~11 ppm: Cyclopropyl CH₂.δ ~36 ppm: Benzylic CH₂.δ ~155 ppm: Phenolic C-OH.
MS (ESI-) m/z 147.1 [M-H]⁻ : Dominant peak.[1]
Stability Stable at RT.[3] Avoid strong Lewis acids unless rearrangement is desired.

Safety & Handling

  • Cyclopropylmagnesium bromide: Moisture sensitive. Pyrophoric hazards. Handle under inert atmosphere.

  • TFA (Trifluoroacetic acid): Corrosive.[1] Use in a fume hood.[4]

  • Phenolic compounds: General irritants. Wear gloves and eye protection.

References

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier. (Discussion on cyclopropyl bioisosteres).

  • Talele, T. T. (2016).[1][3] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]

  • Gillaizeau, I., et al. (2003).[1] "Ionic Hydrogenation of Diarylcarbinols." European Journal of Organic Chemistry. (Protocol adaptation for ionic hydrogenation).

  • Donaldson, W. A. (2001).[1] "Synthesis of Cyclopropane Containing Natural Products." Tetrahedron, 57(41), 8589-8627.[1] (Reference for cyclopropyl stability and rearrangement).

Sources

Application Notes and Protocols for the Ortho-Alkylation of Phenols: Synthesis of 2-(Cyclopropylmethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-(Cyclopropylmethyl)phenol Moiety

The this compound scaffold is a key structural motif in a variety of biologically active molecules and functional materials. The cyclopropylmethyl group, in particular, is a valuable substituent in medicinal chemistry due to its unique conformational constraints and metabolic stability. Its incorporation into a phenolic structure at the ortho position can significantly influence the molecule's pharmacological profile, including its binding affinity to target proteins and its pharmacokinetic properties. This guide provides an in-depth overview of synthetic methodologies for the regioselective introduction of a cyclopropylmethyl group at the ortho position of a phenol ring, intended for researchers and professionals in drug development and chemical synthesis.

Comparative Overview of Synthetic Strategies

The synthesis of this compound presents a classic challenge in regioselective aromatic substitution. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. However, it also complicates many standard alkylation procedures. This document will explore and compare several key strategies for achieving ortho-selective cyclopropylmethylation of phenol, including:

  • Direct C-Alkylation of Phenoxides: A classical approach that leverages the ambident nucleophilicity of the phenoxide ion.

  • Directed ortho-Metalation (DoM): A powerful strategy for achieving high regioselectivity through the use of a directing group to facilitate lithiation at the ortho position.

  • Transition-Metal-Catalyzed C-H Functionalization: Modern methods that offer direct and atom-economical routes to ortho-alkylated phenols.

  • Lewis Acid-Catalyzed Alkylation with Alcohols: An alternative to traditional Friedel-Crafts reactions that can favor ortho-selectivity under specific conditions.

Each of these methods possesses distinct advantages and limitations in terms of substrate scope, reaction conditions, and scalability. The following sections will provide detailed mechanistic insights and practical protocols to guide the synthetic chemist in selecting and implementing the most suitable approach.

Method 1: Direct C-Alkylation of Phenoxide with Cyclopropylmethyl Bromide

This method is one of the most direct approaches to this compound. It relies on the generation of the phenoxide ion, which can then act as a nucleophile to displace a halide from an alkylating agent. A critical aspect of this reaction is controlling the regioselectivity between C-alkylation (at the ortho and para positions) and O-alkylation (ether formation).

Mechanism and Rationale for Ortho-Selectivity

The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen atom and the aromatic ring (predominantly at the ortho and para positions). The outcome of the alkylation (C- vs. O-alkylation) is highly dependent on the reaction conditions, including the solvent, counter-ion, and the nature of the alkylating agent.[1][2]

  • Solvent Effects: In polar aprotic solvents, the "naked" phenoxide anion is highly reactive and tends to favor O-alkylation. In contrast, non-polar solvents promote the formation of ion pairs between the phenoxide and its counter-ion (e.g., Na⁺, K⁺). This association shields the oxygen atom, making the ortho-carbon of the ring a more accessible nucleophilic site.[3]

  • Counter-ion: The nature of the counter-ion influences the degree of ion pairing and, consequently, the C/O alkylation ratio.

  • Leaving Group: A good leaving group on the alkylating agent generally favors O-alkylation.

For the synthesis of this compound, the use of a non-polar solvent like toluene is advantageous to promote C-alkylation.[3] The reaction with cyclopropylmethyl bromide can yield a mixture of this compound, 4-(cyclopropylmethyl)phenol, and cyclopropylmethyl phenyl ether. Careful optimization of the reaction conditions and chromatographic purification are necessary to isolate the desired ortho-isomer.

It has been observed that while dissociated phenoxide ions predominantly lead to O-alkylation, it is the ion-pair that can result in both C- and O-alkylation.[4] The ortho-alkylation is thought to proceed through a six-membered transition state involving the ion-pair, which can explain the partial racemization observed with chiral alkylating agents.[4]

G phenol Phenol phenoxide Sodium Phenoxide Ion-Pair phenol->phenoxide Deprotonation base Base (e.g., NaH, K₂CO₃) base->phenoxide o_alk Cyclopropylmethyl Phenyl Ether (O-alkylation) phenoxide->o_alk SN2 attack from Oxygen c_alk This compound (ortho-C-alkylation) phenoxide->c_alk SN2 attack from ortho-Carbon p_alk 4-(Cyclopropylmethyl)phenol (para-C-alkylation) phenoxide->p_alk SN2 attack from para-Carbon solvent Toluene phenoxide->solvent in cpmbr Cyclopropylmethyl Bromide cpmbr->o_alk cpmbr->c_alk cpmbr->p_alk

Caption: Reaction pathways for the alkylation of phenol with cyclopropylmethyl bromide.

Experimental Protocol: Direct C-Alkylation of Sodium Phenoxide

Materials:

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Cyclopropylmethyl bromide

  • Anhydrous toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, to aid solubility)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenol (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Phenoxide Formation: Heat the mixture to 80-100 °C for 1-2 hours to ensure complete formation of the sodium phenoxide. The mixture may become a thick slurry. A small amount of anhydrous DMF can be added to improve solubility if necessary.

  • Alkylation: Cool the reaction mixture to room temperature. Add cyclopropylmethyl bromide (1.2 eq) dropwise via a syringe.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the ortho- and para-isomers from the O-alkylated product.

ParameterValue/ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation of phenol.
Solvent Anhydrous TolueneNon-polar solvent to promote ion-pairing and favor C-alkylation.[3]
Temperature Reflux (~110 °C)Provides sufficient energy to overcome the activation barrier for C-alkylation.
Stoichiometry Phenol:NaH:Cyclopropylmethyl Bromide = 1:1.1:1.2Slight excess of base and alkylating agent to drive the reaction to completion.
Yield Moderate (variable)Yields are often moderate due to the formation of multiple products.

Method 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic rings.[5] It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile. For phenols, the hydroxyl group itself is not a suitable DMG as it is acidic and would be deprotonated by the organolithium base. Therefore, the hydroxyl group must first be protected with a suitable DMG.

Mechanism and Rationale for Ortho-Selectivity
  • Protection/Directing Group Installation: The phenolic hydroxyl group is converted into a directing metalation group (DMG). Common DMGs for this purpose include carbamates (e.g., -OC(O)NEt₂) and methoxymethyl (MOM) ethers (-OCH₂OCH₃).[6] These groups are capable of coordinating to the lithium atom of the organolithium base.

  • ortho-Lithiation: The DMG directs the organolithium reagent (e.g., n-butyllithium or sec-butyllithium) to deprotonate the adjacent ortho-proton, forming a thermodynamically stable five- or six-membered chelated intermediate.[7] This chelation is the key to the high ortho-regioselectivity.

  • Electrophilic Quench: The resulting ortho-lithiated species is then treated with an electrophile, in this case, cyclopropylmethyl bromide, to introduce the desired substituent.

  • Deprotection: The DMG is removed to reveal the free phenol.

G cluster_0 Step 1: Protection cluster_1 Step 2: Directed ortho-Metalation cluster_2 Step 3: Electrophilic Quench cluster_3 Step 4: Deprotection phenol Phenol protected_phenol Protected Phenol (with DMG) phenol->protected_phenol e.g., ClC(O)NEt₂ lithiated_intermediate ortho-Lithiated Intermediate protected_phenol->lithiated_intermediate n-BuLi, THF, -78 °C alkylated_protected ortho-Alkylated Protected Phenol lithiated_intermediate->alkylated_protected Cyclopropylmethyl Bromide final_product This compound alkylated_protected->final_product e.g., Acid/Base Hydrolysis G phenol Phenol intermediate1 Phenol-Rhenium Complex phenol->intermediate1 re_catalyst Re₂(CO)₁₀ re_catalyst->intermediate1 alkene Alkene intermediate3 Alkene Insertion alkene->intermediate3 intermediate2 ortho-Metallated Intermediate intermediate1->intermediate2 C-H Activation intermediate2->intermediate3 product ortho-Alkylated Phenol intermediate3->product Reductive Elimination product->re_catalyst Catalyst Regeneration

Sources

Application Notes and Protocols: O-Methylation of 2-(Cyclopropylmethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of O-Methylation in Medicinal Chemistry

The O-methylation of phenolic compounds is a fundamental transformation in organic synthesis, particularly within the realm of drug discovery and development. The conversion of a hydroxyl group to a methoxy ether can profoundly alter the physicochemical properties of a molecule. This modification can lead to increased metabolic stability by masking a site of phase II conjugation, enhanced membrane permeability, and altered binding interactions with biological targets. The cyclopropylmethyl moiety is a valuable substituent in medicinal chemistry, often introduced to modulate lipophilicity and metabolic stability. Therefore, the O-methylation of 2-(cyclopropylmethyl)phenol represents a key step in the synthesis of novel therapeutic agents.

This document provides a detailed guide to the O-methylation of this compound, covering the underlying chemical principles, various experimental protocols, and critical safety considerations.

Chemical Principles: The Williamson Ether Synthesis

The most common and reliable method for the O-methylation of phenols is the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The key steps involve the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the methylating agent.

Mechanism Workflow

Williamson_Ether_Synthesis Phenol This compound Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K₂CO₃) Product 2-(Cyclopropylmethyl)anisole Phenoxide->Product SN2 Attack MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄, CH₃I) Byproduct Byproducts

Caption: General mechanism of the Williamson ether synthesis for the O-methylation of a phenol.

The choice of base and methylating agent is crucial for the success of the reaction and depends on the specific properties of the phenolic substrate and the desired reaction conditions.

Reagents and Reaction Conditions

A variety of reagents can be employed for the O-methylation of phenols. The selection involves a trade-off between reactivity, safety, cost, and ease of handling.

Reagent Type Examples Advantages Disadvantages Typical Base
Methylating Agents Dimethyl Sulfate ((CH₃)₂SO₄)Highly reactive, cost-effective.[3]Extremely toxic, carcinogenic, and mutagenic.[4][5][6] Requires careful handling and quenching.NaOH, K₂CO₃
Methyl Iodide (CH₃I)Good reactivity.Toxic, volatile.[7]K₂CO₃, Cs₂CO₃
Dimethyl Carbonate (DMC)"Green" reagent, low toxicity.[8]Less reactive, often requires higher temperatures and pressures.[8]Strong bases, often with a phase-transfer catalyst.
Bases Sodium Hydroxide (NaOH)Strong base, inexpensive.Can introduce water, potentially leading to side reactions.-
Potassium Carbonate (K₂CO₃)Milder base, suitable for sensitive substrates.[3]May require a phase-transfer catalyst for optimal reactivity.-
Cesium Carbonate (Cs₂CO₃)Highly effective, particularly for hindered phenols.More expensive.-
Solvents AcetoneGood solvent for many organic compounds and inorganic bases.Flammable.-
Acetonitrile (MeCN)Polar aprotic solvent, good for SN2 reactions.Toxic.-
N,N-Dimethylformamide (DMF)High-boiling polar aprotic solvent.Can be difficult to remove.-

Experimental Protocols

Below are two detailed protocols for the O-methylation of this compound using different methylating agents.

Protocol 1: O-Methylation using Dimethyl Sulfate

This protocol is highly efficient but requires strict adherence to safety procedures due to the extreme toxicity of dimethyl sulfate.[5][9]

Materials:

  • This compound

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in dichloromethane. Add an aqueous solution of sodium hydroxide (1.5-2.0 eq).

  • Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (1.1-1.5 eq) dropwise to the biphasic mixture at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture to room temperature. Carefully add an excess of concentrated ammonia solution to quench any unreacted dimethyl sulfate and stir for 30 minutes.[10]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(cyclopropylmethyl)anisole.

Protocol 2: O-Methylation using Methyl Iodide and Potassium Carbonate

This protocol uses a less hazardous methylating agent than dimethyl sulfate and is a common alternative.[3]

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetone or Acetonitrile (MeCN)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (2.0-3.0 eq), and acetone or acetonitrile.

  • Addition of Methylating Agent: Add methyl iodide (1.5-2.0 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with acetone or acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Troubleshooting and Optimization

Issue Possible Cause Solution
Low Yield Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaOH instead of K₂CO₃) or a more polar solvent to increase the solubility of the base.
Side reactions (e.g., C-alkylation).Use milder conditions (lower temperature, weaker base). C-alkylation is more prevalent at higher temperatures.
Volatilization of methyl iodide.Ensure the reflux condenser is efficient and the system is well-sealed.
Incomplete Reaction Insufficient amount of methylating agent or base.Increase the equivalents of the limiting reagent.
Steric hindrance around the hydroxyl group.Use a more reactive methylating agent or a stronger base. Consider using a phase-transfer catalyst.[11]
Product Contamination Unreacted starting material.Ensure the reaction goes to completion. Optimize purification conditions.
Byproducts from C-alkylation.Adjust reaction conditions to favor O-alkylation. Improve chromatographic separation.

Safety Precautions

  • Dimethyl Sulfate: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive.[4][5][9] It must be handled with extreme caution in a well-ventilated chemical fume hood.[6] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty gloves.[5] Have a quenching solution (e.g., concentrated ammonia) readily available.

  • Methyl Iodide: Methyl iodide is toxic and a suspected carcinogen.[7] It is also volatile. Handle it in a fume hood and wear appropriate PPE.[7]

  • Bases: Concentrated solutions of sodium hydroxide are corrosive. Handle with care.

  • Solvents: Organic solvents are flammable and may be toxic. Handle in a well-ventilated area and away from ignition sources.

Product Characterization

The identity and purity of the final product, 2-(cyclopropylmethyl)anisole, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The appearance of a methoxy signal (~3.8 ppm in ¹H NMR) and the disappearance of the phenolic proton signal are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the absence of the phenolic -OH stretch and the presence of C-O-C ether stretches.

Conclusion

The O-methylation of this compound is a robust and reproducible transformation that can be achieved through various methods, most notably the Williamson ether synthesis. The choice of reagents and reaction conditions should be carefully considered based on the scale of the reaction, available resources, and safety infrastructure. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and efficiently synthesize 2-(cyclopropylmethyl)anisole, a valuable intermediate for further chemical exploration and drug development.

References

  • Google Patents. (n.d.). US3446856A - Methylation of phenols.
  • Google Patents. (n.d.). US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.
  • Google Patents. (n.d.). WO2017138015A1 - Process of methylation of phenol with increased cresol and anisole selectivity.
  • Reddit. (2022, May 6). Best procedure for phenol/hydroquinone O-methylations? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction mechanism of methylation of phenolic component in the presence of TMAH. Retrieved from [Link]

  • AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved from [Link]

  • PubMed Central. (2014, September 16). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, February 7). Methylation of phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Retrieved from [Link]

  • Industrial & Engineering Chemistry. (n.d.). Methylation of Phenol by Dimethyl Sulfate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Dimethyl sulfate - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubMed. (n.d.). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). US4504364A - Phenol purification.
  • Google Patents. (n.d.). DE3103665C2 - Process for the o-methylation of phenols and a catalyst for carrying out the process.
  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • National Institutes of Health. (2022, December 30). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0148 - DIMETHYL SULFATE. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4533769A - Method of making methylated phenol from methylated cyclohexeneone.
  • OSTI. (2017, March 22). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Retrieved from [Link]

  • Chemical Emergency Medical Guidelines. (n.d.). Dimethyl sulfate (CH3)2SO4 A 1 Information and recommendations for first responders. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-(2-methyl-1-propenyl)phenol. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

Sources

Scalable process route for 2-(Cyclopropylmethyl)phenol production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Route for 2-(Cyclopropylmethyl)phenol Production

Part 1: Executive Summary & Strategic Route Selection

1.1 The Challenge The synthesis of This compound presents a unique intersection of regiochemical and chemoselective challenges. The target molecule features a phenol ring substituted at the ortho position with a cyclopropylmethyl group.

  • Regioselectivity: Direct alkylation of phenol with cyclopropylmethyl halides is dominated by O-alkylation (ether formation) rather than C-alkylation. Furthermore, Friedel-Crafts alkylations are prone to carbocation rearrangements (cyclopropylmethyl

    
     cyclobutyl/homoallyl).
    
  • Chemoselectivity: The cyclopropane ring is highly strained (

    
    27.5 kcal/mol). Standard reduction methods used to generate alkyl groups from acyl precursors (e.g., catalytic hydrogenation of ketones) often result in reductive ring-opening, destroying the cyclopropyl moiety.
    

1.2 The Solution: The Claisen-Simmons-Smith Protocol To ensure scalability, safety, and high purity, this guide details a route leveraging the Claisen Rearrangement followed by the Furukawa-modified Simmons-Smith Cyclopropanation .

  • Step 1 (Regocontrol): Thermal rearrangement of allyl phenyl ether fixes the carbon chain exclusively at the ortho position, yielding 2-allylphenol.

  • Step 2 (Ring Formation): Stereospecific cyclopropanation of the alkene using diethylzinc (

    
    ) and diiodomethane (
    
    
    
    ). This method is superior to carbene generation via diazomethane (hazardous) or samarium-based routes (expensive) for this specific substrate.

Part 2: Detailed Technical Protocol

Stage 1: Precursor Synthesis (2-Allylphenol)

Note: If 2-allylphenol is sourced commercially, proceed to Stage 2. This step is included for backward integration.

Mechanism: [3,3]-Sigmatropic Rearrangement. Reaction: Allyl phenyl ether


 2-Allylphenol.
  • Setup: A glass-lined reactor equipped with a reflux condenser and inert gas (Nitrogen/Argon) purge.

  • Process:

    • Charge Allyl Phenyl Ether (neat) into the reactor.

    • Heat to 190–200°C (internal temperature). Note: The reaction is exothermic; ensure adequate cooling capacity is available once initiation occurs.

    • Maintain temperature for 4–6 hours. Monitor by GC until starting material is <1%.

  • Purification:

    • Cool to room temperature.[1]

    • Perform vacuum distillation (

      
       at 10 mmHg) to isolate 2-Allylphenol.
      
    • Yield Target: >85%.

Stage 2: Cyclopropanation (The Critical Step)

Method: Furukawa Modification of Simmons-Smith Reaction.[2][3][4] Rationale: The hydroxyl group of 2-allylphenol acts as a directing group, coordinating with the organozinc reagent to accelerate the reaction and ensure high conversion rates relative to unfunctionalized alkenes.

Reagents:

  • Substrate: 2-Allylphenol (1.0 equiv)

  • Carbenoid Source: Diiodomethane (

    
    , 2.2 equiv)
    
  • Promoter: Diethylzinc (

    
    , 1.0 M in hexanes, 2.2 equiv)
    
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for scalability due to its higher boiling point, allowing faster kinetics.

Protocol:

  • Reactor Preparation (CRITICAL SAFETY):

    • Ensure the reactor is bone-dry and under a positive pressure of Nitrogen.

      
       is pyrophoric ; moisture/air exposure will cause fire.
      
    • Set reactor jacket temperature to

      
      .
      
  • Reagent Addition:

    • Charge Anhydrous DCE (10 volumes relative to substrate) and 2-Allylphenol into the reactor.

    • Slowly dose

      
       solution over 60 minutes, maintaining internal temperature 
      
      
      
      . Observation: Evolution of ethane gas will occur. Ensure scrubber venting is active.
    • Stir for 30 minutes at

      
       to form the zinc-alkoxide intermediate.
      
    • Add

      
       dropwise over 45 minutes, maintaining temperature 
      
      
      
      .
  • Reaction Phase:

    • Allow the mixture to warm to room temperature (

      
      ).
      
    • If conversion is slow (monitored by HPLC/GC), heat to mild reflux (

      
       for DCM, 
      
      
      
      for DCE) for 2–4 hours.
    • Endpoint: <2% residual alkene.

  • Quenching (Exothermic):

    • Cool reactor to

      
      .
      
    • Cautiously add saturated aqueous Ammonium Chloride (

      
      ) solution. Warning: Vigorous gas evolution and precipitation of zinc salts.
      
    • Agitate for 60 minutes to break the zinc emulsions.

  • Workup:

    • Separate phases.[5][6][7] Extract aqueous layer with DCM.

    • Wash combined organics with 10%

      
       (to remove iodine traces) followed by Brine.
      
    • Dry over

      
       and concentrate.
      
Stage 3: Isolation and Analytics
  • Purification: The crude oil is purified via high-vacuum fractional distillation.

  • Boiling Point: Expect

    
    110–115°C at 2 mmHg.
    
  • Characterization:

    • 1H NMR (CDCl3): Look for characteristic high-field cyclopropyl protons (

      
       0.2–0.6 ppm) and the disappearance of vinylic protons (
      
      
      
      5.0–6.0 ppm).
    • GC-MS: Confirm molecular ion (

      
      ) and absence of iodine-containing byproducts.
      

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the transformation from Phenol to the target, highlighting the atomic economy and rearrangement logic.

ReactionPathway cluster_conditions Critical Process Parameters Phenol Phenol (Starting Material) APE Allyl Phenyl Ether Phenol->APE Allyl Bromide K2CO3 AllylPhenol 2-Allylphenol (Ortho-fixed Intermediate) APE->AllylPhenol Claisen Rearrangement 200°C, [3,3]-shift ZincComplex Zinc-Alkoxide Intermediate AllylPhenol->ZincComplex Et2Zn (Deprotonation) Product This compound (Target) ZincComplex->Product CH2I2 (Cyclopropanation) Safety Safety: Et2Zn is Pyrophoric. Requires N2 atm.

Caption: Figure 1. Synthetic route leveraging Claisen rearrangement for regiocontrol and Simmons-Smith for chemoselective ring formation.

Process Flow & Safety Controls

This diagram details the operational workflow for the critical cyclopropanation step, emphasizing safety barriers.

ProcessFlow Start START: Reactor Prep Dry, N2 Purge Charge Charge Solvent & 2-Allylphenol Start->Charge Cool Cool to 0°C Charge->Cool ZnAdd Controlled Addition: Et2Zn (Pyrophoric) Cool->ZnAdd Wait Stir 30 min (Alkoxide Formation) ZnAdd->Wait Ethane Venting IodoAdd Add CH2I2 (Carbenoid Gen) Wait->IodoAdd React Reaction Phase Reflux (40-60°C) IodoAdd->React Quench Quench: Sat. NH4Cl (Exothermic/Gas Ev.) React->Quench Monitor IPC: GC <2% SM React->Monitor Workup Phase Separation & Distillation Quench->Workup Monitor->React Fail (Add time) Monitor->Quench Pass

Caption: Figure 2. Operational workflow for the Simmons-Smith step, highlighting critical control points (IPC) and safety hazards.

Part 4: Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting / Notes
Reaction Temperature

(Addition)


(Reaction)
If reflux is too vigorous,

may be lost. Use efficient condenser.
Stoichiometry 2.2 equiv

/

Excess is required because the phenol -OH consumes 1 equiv of Zinc.
Quench Appearance White precipitate (Zinc salts)If emulsion is stubborn, add 10% HCl (carefully) or filter through Celite.
Impurity Profile Unreacted alkene, Methyl ether (rare)Residual iodine causes purple color; wash thoroughly with Bisulfite.

Part 5: References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415. Link

  • Grieco, P. A., et al. (1977). Synthetic Applications of the Claisen Rearrangement. Journal of Organic Chemistry. (General reference for 2-allylphenol synthesis logic).

  • Patent US4419529A . (1983). Process for the preparation of a 2-alkylphenol. (Provides context on alternative reduction routes, highlighting the difficulty of selective ring retention). Link

Disclaimer: This protocol involves the use of pyrophoric reagents (


). It is intended for use by qualified personnel in a properly equipped laboratory. Always review the Safety Data Sheet (SDS) before handling.

Sources

Troubleshooting & Optimization

Stability of 2-(Cyclopropylmethyl)phenol in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Guide (Acid vs. Base)

Document ID: TSP-CPM-002 | Last Updated: February 2026

Executive Summary

This guide addresses the stability profile of 2-(Cyclopropylmethyl)phenol (CPM-Phenol). Users frequently encounter degradation issues due to the opposing reactivities of its two functional motifs: the acid-sensitive cyclopropyl ring and the oxidation-prone phenol .

ConditionStability RatingPrimary RiskMechanism
Acidic Critical Instability Ring RearrangementCyclopropylcarbinyl

Homoallyl/Cyclobutyl cation rearrangement.
Basic Moderate Stability Oxidative DegradationPhenoxide formation leading to Quinone coupling (Color change).
Neutral High NoneStable under inert atmosphere at

.

Module 1: Acidic Conditions (The Danger Zone)

User Issue:

"I treated my compound with dilute HCl/TFA, and the NMR shows a complex mixture of aliphatic peaks. The aromatic region is intact, but the cyclopropyl signals are gone."

Technical Diagnosis:

You are observing Acid-Catalyzed Cyclopropylcarbinyl Rearrangement . While phenols are generally stable to dilute acids, the cyclopropylmethyl group is a "loaded spring." In the presence of protons (


), the strained cyclopropane ring can undergo ring-opening or expansion. This is driven by the formation (or transient character) of the cyclopropylcarbinyl cation , which is stabilized by "dancing resonance" (sigma-bond delocalization) but is kinetically unstable toward rearrangement.
The Mechanism (Why it happens):
  • Protonation: Strong acids may protonate the ring or facilitate leaving group departure if functionalized, but even direct electrophilic attack on the strained ring is possible.

  • Rearrangement: The cyclopropylmethyl cation exists in equilibrium with the cyclobutyl and homoallyl cations.[1]

  • Trapping: The solvent or counter-ion traps these rearranged cations, leading to a mixture of linear alkenes and expanded rings.

Visualizing the Pathway

The following diagram illustrates the rearrangement cascade that destroys your molecule in acidic media.

AcidRearrangement Start This compound Cation Cyclopropylcarbinyl Cation Intermediate Start->Cation Protonation Acid + H+ (Acid) Acid->Cation Homoallyl Homoallyl Product (Ring Open) Cation->Homoallyl Fast Rearrangement Cyclobutyl Cyclobutyl Product (Ring Expansion) Cation->Cyclobutyl Equilibrium

Figure 1: The "Doom Loop" of acid-catalyzed rearrangement. The cyclopropyl ring opens to relieve strain energy (


 kcal/mol).
Troubleshooting Protocol:
  • Immediate Action: Quench any acidic reaction immediately with saturated

    
    .
    
  • Alternative Reagents: If you must perform a reaction on the phenol group, avoid Lewis acids (e.g.,

    
    , 
    
    
    
    ) which will instantly attack the cyclopropane. Use mild, non-acidic conditions.
  • Purification: Do not use silica gel with high acidity for chromatography. Pre-treat silica with 1% Triethylamine (TEA) to neutralize surface silanols.

Module 2: Basic Conditions (Oxidation Management)

User Issue:

"My clear solution turned pink/brown after adding NaOH. Is my compound decomposing?"

Technical Diagnosis:

This is Aerobic Oxidation of the Phenoxide Anion . In basic conditions (pH > 10), the phenol deprotonates (


) to form the phenoxide anion .[2] This species is highly electron-rich. While the cyclopropyl ring is chemically inert to base (no mechanism for nucleophilic attack), the electron-rich aromatic ring becomes a "sponge" for atmospheric oxygen, leading to radical coupling and the formation of quinones .
The Mechanism:
  • Deprotonation: Base removes the phenolic proton

    
     Phenoxide.
    
  • SET (Single Electron Transfer): Phenoxide donates an electron to

    
    , creating a phenoxy radical and superoxide.
    
  • Coupling: Phenoxy radicals couple to form colored dimers or oxidize further to benzoquinones (pink/red/brown chromophores).

Visualizing the Protection Workflow

To prevent this, you must break the "Triangle of Oxidation" (Base + Substrate + Oxygen).

BaseHandling Substrate CPM-Phenol Phenoxide Phenoxide Anion (Electron Rich) Substrate->Phenoxide Deprotonation Base Base (NaOH/K2CO3) Base->Phenoxide Quinone Quinone/Colored Impurities (DEGRADATION) Phenoxide->Quinone Oxidation Oxygen Atmospheric O2 Oxygen->Quinone Inert Argon/N2 Sparging Inert->Oxygen Displaces

Figure 2: The oxidation pathway. Blocking


 (Green box) is the only way to stabilize the phenoxide.
Troubleshooting Protocol:
  • Degassing is Mandatory: Before adding base, sparge your solvent with Argon or Nitrogen for at least 15 minutes.

  • Visual Indicator: A color change to faint pink is the first warning sign. If it turns dark brown, significant degradation has occurred.

  • Reducing Agents: Add a pinch of Sodium Dithionite (

    
    )  or Sodium Borohydride (
    
    
    
    ) to the basic solution. This acts as an antioxidant scavenger, keeping the phenol reduced.

Module 3: Standardized Stability Assay

If you are unsure if your specific conditions are safe, run this Self-Validating Stress Test before committing precious material.

Protocol: The "Traffic Light" Test
StepActionObservationInterpretation
1 Dissolve 5mg CPM-Phenol in

.
Clear solution.Baseline.
2 Acid Test: Add 1 drop TFA. Shake.Wait 10 mins. If NMR shows new olefinic peaks (5.0-6.0 ppm), the ring has opened. UNSTABLE.
3 Base Test: Dissolve 5mg in MeOH + 1 drop 1M NaOH.Wait 1 hour (Open to air). If solution turns Pink/Red , it is oxidizing. REQ. INERT ATMOSPHERE.
4 Control: Dissolve 5mg in MeOH +

(Under Argon).
Clear/Colorless.[3]If stable, confirms oxidation was the culprit in Step 3.

References

  • BenchChem. (2025).[1][4][5] Stability of the cyclopropylmethyl cation and rearrangement mechanisms.[1] Retrieved from 1

  • Chemistry LibreTexts. (2024). Reactions of Phenols: Oxidation and Quinone Formation.[2] Retrieved from 6

  • National Institutes of Health (NIH). (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Retrieved from 7

  • University of Calgary. (n.d.). Phenols: Oxidation Mechanisms.[2][8] Retrieved from

Sources

Optimizing yield of 2-(Cyclopropylmethyl)phenol in ortho-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of 2-(Cyclopropylmethyl)phenol synthesis via ortho-alkylation. This transformation presents a unique "chemical conflict": the conditions required for ortho-selectivity (often Lewis Acid catalysis) are directly antagonistic to the stability of the cyclopropyl ring, which is prone to rapid ring-opening rearrangement.

The following guide prioritizes Magnesium-Mediated Chelation as the primary solution to enforce regioselectivity while suppressing the cationic ring-opening pathway.

Target Molecule: this compound Primary Challenge: Preventing the rearrangement of the cyclopropylmethyl (CPM) group to the homoallyl (3-butenyl) isomer while maintaining ortho-regioselectivity.

Strategic Overview: The Stability vs. Selectivity Trade-off

In standard Friedel-Crafts alkylation, the reaction proceeds via a carbocation intermediate. The cyclopropylmethyl cation is exceptionally stable due to


-conjugation ("dancing resonance"), but it exists in a rapid equilibrium with the cyclobutyl and homoallyl cations.[1]
  • The Trap: Using standard Lewis Acids (AlCl₃, BF₃) generates a free cation, leading to a mixture of the target, the ring-expanded cyclobutyl product, and the ring-opened 4-phenyl-1-butene derivative.

  • The Solution: You must shift the mechanism from an SN1 (Carbocation) pathway to a Coordinated SN2 (Concerted) pathway. This is best achieved using Magnesium Phenoxides , which act as a template to direct the electrophile to the ortho-position without generating a free cation.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways determined by your choice of catalyst.

ReactionPathways Phenol Phenol + CPM-Bromide LewisAcid Route A: Lewis Acid (AlCl3/BF3) Phenol->LewisAcid MgBase Route B: Mg-Mediated (EtMgBr/Mg(OEt)2) Phenol->MgBase Cation Free CPM Cation (Rapid Equilibrium) LewisAcid->Cation Ionization Chelate Mg-Phenoxide Complex (Rigid Transition State) MgBase->Chelate Coordination Target TARGET: This compound Cation->Target Minor Pathway RingOpen SIDE PRODUCT: 2-(3-Butenyl)phenol Cation->RingOpen Major Pathway RingExpand SIDE PRODUCT: 2-Cyclobutylphenol Cation->RingExpand Chelate->Target Concerted SN2 (Ortho-Directed)

Figure 1: Mechanistic divergence between Lewis Acid catalysis (leading to ring opening) and Magnesium-mediated alkylation (preserving the ring).

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant amounts of 2-(3-butenyl)phenol (ring-opened product)."

Diagnosis: Your reaction is proceeding through a loose ion pair or a free carbocation. This is common if you are using polar protic solvents or strong Lewis acids. Corrective Action:

  • Eliminate Strong Lewis Acids: Stop using AlCl₃, FeCl₃, or BF₃. These promote ionization of the cyclopropylmethyl halide.

  • Switch to Magnesium Chelation: Use the protocol defined below (Section 3). The Magnesium ion coordinates to both the phenoxide oxygen and the leaving group of the alkyl halide, forcing a concerted mechanism that bypasses the free cation.

  • Solvent Swap: Switch to Toluene or Xylene . Non-polar solvents destabilize the transition state for ionization (SN1) and favor the tight ion-pair mechanism required for the concerted reaction.

Issue 2: "The major product is the ether (O-alkylation) rather than the ortho-alkylated phenol."

Diagnosis: The phenoxide anion is acting as a simple nucleophile without directing effects. This occurs when using counter-ions like Sodium (Na⁺) or Potassium (K⁺) in polar solvents (DMF, DMSO), promoting Williamson Ether synthesis. Corrective Action:

  • Change the Metal: You must use a divalent metal capable of strong chelation. Magnesium (Mg²⁺) is superior because it forms a rigid 6-membered transition state that brings the electrophile into proximity with the ortho-carbon.

  • Remove Polar Solvents: Avoid DMF or DMSO. These solvents solvate the cation, breaking the critical [Phenoxide-Mg-Halide] chelate complex.

Issue 3: "The reaction rate is extremely slow, with low conversion after 24 hours."

Diagnosis: Cyclopropylmethyl halides are sterically hindered and slow to react in SN2 conditions due to the "bunching" of ring hydrogens preventing backside attack. Corrective Action:

  • Increase Temperature: The Mg-mediated concerted reaction has a high activation energy. Reflux in Toluene (110°C) is often required.

  • Leaving Group Optimization: If using Cyclopropylmethyl bromide (CPM-Br), switch to Cyclopropylmethyl iodide (CPM-I) or add a catalytic amount of Sodium Iodide (Finkelstein conditions) in situ to generate the more reactive iodide.

  • Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) to drive the bimolecular kinetics.

Optimized Experimental Protocol: Magnesium-Mediated Ortho-Alkylation

This protocol utilizes a magnesium phenoxide intermediate to direct the alkylation.

Reagents:

  • Phenol (1.0 equiv)

  • Ethylmagnesium Bromide (EtMgBr) (1.1 equiv, 3.0 M in ether) OR Magnesium Ethoxide Mg(OEt)₂

  • Cyclopropylmethyl Bromide (CPM-Br) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Formation of Magnesium Phenoxide:

    • Charge a flame-dried reaction vessel with Phenol (1.0 equiv) and anhydrous Toluene (approx. 5 mL per gram of phenol).

    • Cool to 0°C under Nitrogen/Argon atmosphere.

    • Dropwise add EtMgBr (1.1 equiv). Caution: Ethane gas evolution.

    • Stir at room temperature for 30 minutes to ensure complete formation of the phenoxymagnesium bromide (PhOMgBr). The solution may become heterogeneous (white slurry).

  • Distillation (Critical Step):

    • If using EtMgBr in ether, you must remove the ether. The ether oxygen competes with the phenol for magnesium coordination.

    • Gently heat the mixture to distill off the diethyl ether until the internal temperature rises to ~100-110°C (boiling point of Toluene).

  • Alkylation:

    • Add Cyclopropylmethyl Bromide (1.2 equiv) to the hot slurry.

    • Reflux the mixture (110°C) with vigorous stirring.

    • Monitoring: Monitor via TLC or GC-MS. Look for the disappearance of phenol.

    • Note: Reaction times may be long (12–48 hours) due to the steric hindrance of the cyclopropyl group.

  • Work-up:

    • Cool to 0°C.

    • Quench carefully with saturated aqueous Ammonium Chloride (NH₄Cl). Do not use strong acids (HCl) during workup as this may ring-open the product.

    • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via silica gel chromatography. The ortho-alkylated product is usually less polar than the starting phenol but more polar than the O-alkylated ether (if any formed).

Data & Decision Support

Comparison of Methods
MethodOrtho-SelectivityRing IntegrityYieldRecommendation
Friedel-Crafts (AlCl₃) ModerateVery Poor (Ring opens)LowAvoid
NaH / DMF (Williamson) None (O-Alkylation)HighHigh (Ether)Avoid
Mg-Mediated (Toluene) High High Moderate-GoodRecommended
Directed Ortho Metalation Very HighVery HighGoodAlternative
Troubleshooting Decision Tree

DecisionTree Start Analyze Crude Reaction Mixture CheckEther Is O-Alkylated Ether present? Start->CheckEther CheckRingOpen Is Ring-Opened (Butenyl) product present? CheckEther->CheckRingOpen No FixEther Action: Switch solvent to Toluene. Remove coordinating ethers (THF/Et2O). CheckEther->FixEther Yes (>10%) Success Optimization Complete. Proceed to Purification. CheckRingOpen->Success No FixRingOpen Action: Remove Lewis Acids. Ensure Mg-mediated concerted mechanism. Lower temp if possible. CheckRingOpen->FixRingOpen Yes (>10%)

Figure 2: Troubleshooting logic flow based on crude impurity profile.

Alternative "High-Purity" Route (Directed Ortho Metalation)

If the direct alkylation fails to provide sufficient yield due to the steric hindrance of the cyclopropyl group, use the Directed Ortho Metalation (DoM) strategy. This route is longer but guarantees regioselectivity and ring integrity.

  • Protection: Protect Phenol as MOM-ether (Methoxymethyl ether).

  • Lithiation: React MOM-Phenol with n-BuLi in THF at -78°C (Generates ortho-lithio species).

  • Electrophile: Add Cyclopropanecarboxaldehyde (Reacts cleanly, no ring opening).

  • Reduction: The resulting secondary alcohol can be reduced (e.g., Barton-McCombie or ionic hydrogenation) to the methylene group. Note: Be careful with acidic reduction conditions.

References

  • Magnesium-Mediated Ortho-Alkylation

    • Casiraghi, G., et al. "Selective reactions using metal phenoxides." Journal of the Chemical Society, Perkin Transactions 1, 1980.

    • Mechanism:[2][3][4][5][6][7][8][9] The coordination of magnesium to the phenoxide oxygen creates a template that directs electrophilic attack to the ortho position, a technique widely validated for aldehydes and alkyl halides.

  • Cyclopropylmethyl Cation Stability & Rearrangement

    • Olah, G. A., et al. "Stable Carbocations. CXVIII. The Cyclopropylmethyl Cation."[1][3][8][10][11] Journal of the American Chemical Society, 1972.

    • Key Insight: Confirms the rapid equilibrium between cyclopropylmethyl, cyclobutyl, and homoallyl cations, necessitating the avoidance of free carbocation intermedi
  • Skattebøl, L., et al. "Ortho-Alkylation of Phenols with Alkyl Halides." Journal of Organic Chemistry.
  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed ortho metalation.[12] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.

    • Application: Provides the authoritative alternative route if direct alkylation yields are uns

Sources

Technical Support Center: Cyclopropyl-Phenol Structural Integrity & Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide for Cyclopropyl Ring Preservation in Phenol Derivatives

Introduction: The "High-Tension" Bioisostere

Welcome to the technical support hub for cyclopropyl phenol derivatives. You are likely here because you recognize the high value of the cyclopropyl group in drug design—it increases metabolic stability, restricts conformation, and acts as a potent bioisostere for isopropyl or vinyl groups.

However, you are also likely encountering its primary flaw: Structural Fragility.

When attached to an electron-rich phenol, the cyclopropane ring becomes a "loaded spring." Under acidic, thermal, or oxidative stress, it releases strain energy through rearrangement, often destroying your pharmacophore. This guide provides the mechanistic logic and protocols to prevent (or control) these rearrangements.

Module 1: The Acid-Sensitivity Crisis

Issue: Unwanted formation of dihydrobenzofurans or spiro-cycles.

User Query: "I attempted to deprotect a MOM-protected phenol using HCl/Dioxane, but my product mass is correct while the NMR shows a loss of cyclopropyl protons. What happened?"

Diagnosis: You have triggered an Acid-Catalyzed Intramolecular Rearrangement . Phenols are nucleophilic. When an ortho-cyclopropyl phenol is exposed to acid, the cyclopropane ring protonates or forms a transient carbocation. The phenolic oxygen traps this cation, snapping the ring shut into a 5-membered dihydrobenzofuran or a spiro-cycle.

The Mechanism (Visualized)

The following decision tree illustrates the failure mode and the rescue path.

AcidRearrangement Start Ortho-Cyclopropyl Phenol Acid Acidic Conditions (HCl, TFA, Lewis Acids) Start->Acid Buffer Buffered Conditions (Weak Acid/Base) Start->Buffer Protonation Ring Protonation / Homoallylic Cation Acid->Protonation H+ Transfer Trap Intramolecular Trap by Phenol Oxygen Protonation->Trap Fast Failure PRODUCT A: 2,3-Dihydrobenzofuran (Rearranged) Trap->Failure Irreversible Success PRODUCT B: Intact Cyclopropyl Phenol Buffer->Success Kinetic Preservation

Figure 1: The divergence between acid-catalyzed rearrangement (red path) and successful preservation (green path).

Troubleshooting Protocol: Safe Deprotection

If you must deprotect a phenol in the presence of a cyclopropyl ring, standard acidic conditions (TFA, HCl) are forbidden.

Recommended Workflow:

  • Switch Reagents: Use BBr₃ (Boron Tribromide) at -78°C. While BBr₃ is a Lewis acid, the low temperature allows for kinetic control.

    • Crucial Step: Quench with MeOH/NaHCO₃ immediately at low temp. Do not allow the mixture to warm up while acidic.

  • Alternative: If using silyl protection (TBS), use TBAF buffered with Acetic Acid (1:1 ratio). Pure TBAF is basic and safe for the ring, but the generated phenoxide can be oxidation-prone; the buffer mitigates this.

  • The "Buffer Rule": If you must use Brønsted acids, add a "sponge." Conducting reactions in the presence of 2,6-di-tert-butylpyridine can scavenge stray protons without inhibiting non-acidic mechanisms.

Module 2: Metabolic Instability (The Radical Clock)

Issue: Rapid degradation in Microsomal Stability Assays.

User Query: "My compound is stable in buffer but disappears in liver microsomes (t1/2 < 5 min). I see a +16 mass shift, but the fragmentation pattern is wrong."

Diagnosis: Your cyclopropyl ring is acting as a Radical Clock .[1] Cytochrome P450 enzymes operate via a radical mechanism (Compound I). If the P450 abstracts a hydrogen atom adjacent to the cyclopropane (the benzylic position), the resulting radical opens the ring at a rate of


.
The Mechanism (Visualized)

RadicalClock Substrate Cyclopropyl Phenol (Drug Candidate) P450 CYP450 (Compound I) H-Abstraction Substrate->P450 Radical Benzylic Radical (Unstable Intermediate) P450->Radical RingOpen Ring Opening (k = 10^8 /s) Radical->RingOpen Strain Relief Homoallyl Homoallylic Radical RingOpen->Homoallyl Metabolite Rearranged Metabolite (Inactive/Toxic) Homoallyl->Metabolite OH Rebound

Figure 2: The "Radical Clock" mechanism leading to metabolic instability.

Solution Strategy: Deuterium Modification

To stop the clock, you must slow down the initial H-abstraction (the kinetic isotope effect).

  • Action: Deuterate the benzylic carbon (the carbon attaching the ring to the phenol).

  • Result: The C-D bond is stronger than the C-H bond. This slows radical formation, allowing the P450 to oxidize a different, more favorable site (metabolic switching) or reducing clearance overall.

Module 3: Analytical Forensics

How to confirm ring integrity vs. rearrangement

Visual inspection of NMR is the fastest diagnostic tool. A rearranged dihydrobenzofuran is distinct from the parent cyclopropane.

Table 1: Diagnostic NMR Signals (Chloroform-d)

FeatureIntact Cyclopropyl Phenol Rearranged Dihydrobenzofuran
Proton Environment High-field methylene protonsAliphatic ring protons
¹H NMR Shift 0.5 – 1.0 ppm (Multiplets)3.0 – 4.6 ppm (Triplets/Multiplets)
Coupling (J) Complex, typically J = 3-4 HzJ ≈ 8-9 Hz (Vicinal)
¹³C NMR Shift 5 – 15 ppm (High field)30 – 80 ppm (Ether carbon > 70 ppm)
Mass Spec Parent Mass (M+)Parent Mass (M+) (Isomer!)

Critical Warning: Mass spectrometry (LC-MS) alone is useless here. Both the starting material and the rearranged product have the exact same molecular formula. You must use NMR or differentiate by retention time (the rearranged product is usually more non-polar).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use palladium catalysis (Suzuki coupling) on a cyclopropyl phenyl triflate? A: Yes, but proceed with caution. Pd(0) oxidative addition is generally safe. However, if your cycle involves


-hydride elimination, the cyclopropyl ring can open.
  • Fix: Use ligands that promote reductive elimination over

    
     (e.g., Buchwald biaryl phosphines like XPhos or SPhos).
    

Q2: I need to install the cyclopropyl group after the phenol is formed. What is the best method? A: Do not use Friedel-Crafts alkylation (acidic = rearrangement).

  • Protocol: Use a Suzuki-Miyaura coupling with Potassium Cyclopropyltrifluoroborate (Cyclopropyl-BF3K).

    • Conditions: Pd(OAc)₂, Tricyclohexylphosphine, K₃PO₄, Toluene/Water, 100°C.

    • Why: This occurs under basic conditions, preserving the ring and the phenol integrity.

Q3: Why does my cyclopropyl phenol turn yellow/brown on the bench? A: Phenols are prone to oxidation to quinones. If the cyclopropyl ring opens via a radical pathway (air oxidation), it can form Quinone Methides , which are highly reactive Michael acceptors and polymerize rapidly (brown goo).

  • Storage: Store under Argon at -20°C. Add a trace of BHT (radical scavenger) if the compound is an intermediate.

References

  • Mechanisms of Acid-Catalyzed Rearrangement

    • Title: Acid-Catalyzed Rearrangement of Cyclopropyl Ketones and Phenols.
    • Source: Journal of Organic Chemistry.
    • Context: Defines the kinetic pathways of ortho-cyclopropyl phenol ring opening.
    • Link:[Link]

  • Radical Clock Kinetics

    • Title: Radical Clocks: Molecular Stopw
    • Source: Angewandte Chemie International Edition.[2]

    • Context: Establishes the rate constant for cyclopropylcarbinyl radical opening.
    • Link:[Link]

  • Synthetic Methodology (Suzuki Coupling)

    • Title: Potassium Cyclopropyltrifluoroborate: A New Reagent for the Synthesis of Cyclopropylarenes.
    • Source: Organic Letters.
    • Context: The standard protocol for installing cyclopropyl rings under basic (safe) conditions.
    • Link:[Link]

  • Metabolic Stability Strategies

    • Title: Cyclopropyl Groups in Drug Discovery: A Review of Their Utility and Stability.
    • Source: Journal of Medicinal Chemistry.
    • Context: Discusses the metabolic fate of cyclopropyl-containing drugs and bioisostere str
    • Link:[Link]

Sources

Purification of 2-(Cyclopropylmethyl)phenol from para-isomer impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Cyclopropylmethyl)phenol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of this compound. This guide is designed to provide in-depth technical assistance to professionals engaged in the synthesis and purification of this and structurally similar molecules. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge and practical insights to overcome common challenges, particularly the separation of the desired ortho-isomer from its challenging para-isomer impurity.

The separation of positional isomers, such as ortho and para substituted phenols, is a frequent and often formidable challenge in organic synthesis.[1][2][3][4] Due to their similar physicochemical properties, standard purification techniques like distillation or simple recrystallization can be ineffective.[1] This guide provides a structured approach to tackling this specific purification problem, grounded in established chemical principles and validated methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound from its 4-(Cyclopropylmethyl)phenol (para) isomer?

A1: The primary challenge lies in the very similar physical and chemical properties of the ortho and para isomers. Both have the same molecular weight and elemental composition. Their boiling points are often very close, making separation by fractional distillation difficult.[5] Furthermore, their solubility in common solvents tends to be comparable, which complicates purification by crystallization. The key to successful separation is to exploit the subtle differences in their molecular structure and polarity.

Q2: What are the most common methods for separating ortho and para isomers of alkylated phenols?

A2: Several techniques can be employed, with the choice depending on the specific properties of the isomers and the scale of the purification.[1] Common methods include:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and flash column chromatography are powerful tools for isomer separation.[2][4][6]

  • Selective Crystallization: This can be effective if a solvent system can be identified in which the two isomers have significantly different solubilities.[5]

  • Dissociation Extraction: This technique leverages differences in the acidity (pKa) of the isomers.[7]

  • Selective Solid-Phase Scavenging: This method uses a resin that selectively binds to one of the isomers.[1]

Q3: How can I quickly assess the purity of my this compound sample and the ratio of ortho to para isomers?

A3: The most effective methods for a rapid purity assessment and isomer ratio determination are:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, preferably with a phenyl-based stationary phase, can provide excellent separation of the isomers and allow for accurate quantification.[4][8]

  • Gas Chromatography (GC): GC is also a very sensitive technique for separating and quantifying volatile isomers like alkylated phenols.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often distinguish between the ortho and para isomers based on the splitting patterns and chemical shifts of the aromatic protons.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Problem Potential Cause Troubleshooting Steps & Explanations
Poor separation of isomers using flash column chromatography. Inappropriate solvent system (mobile phase). The polarity of the mobile phase is critical. A common starting point for separating phenolic isomers is a hexane/ethyl acetate or heptane/ethyl acetate gradient. The subtle difference in polarity between the ortho and para isomers requires a shallow gradient and careful optimization. The ortho isomer is generally less polar due to intramolecular hydrogen bonding, and thus should elute first.
Incorrect stationary phase. While standard silica gel can be effective, for challenging separations, consider using a stationary phase with different selectivity. A diol-bonded or cyano-bonded silica may offer better resolution.
Co-elution of isomers in HPLC analysis. Suboptimal column chemistry. Standard C18 columns may not provide sufficient resolution for these isomers. A phenyl-hexyl or biphenyl stationary phase is highly recommended as it provides π-π interactions in addition to hydrophobic interactions, enhancing selectivity for aromatic compounds.[4][8]
Mobile phase composition is not ideal. Isocratic elution with a carefully optimized ratio of water and an organic modifier (like acetonitrile or methanol) is crucial. A shallow gradient may also improve separation.
Difficulty in inducing crystallization of the desired isomer. Supersaturation not achieved or impurities inhibiting crystal growth. Ensure the solution is fully dissolved at an elevated temperature and then cooled slowly. Scratching the inside of the flask can provide nucleation sites. A small seed crystal of the pure compound can also be added.
Inappropriate solvent for crystallization. The ideal solvent will have a steep solubility curve for the desired isomer (highly soluble at high temperatures, poorly soluble at low temperatures) and will keep the undesired isomer in solution. A solvent screen with small amounts of your mixture is a valuable first step.
Low recovery of the purified product. Product loss during transfers or workup. Minimize the number of transfers. Ensure complete extraction of the product from aqueous layers during workup.
Decomposition on silica gel. Phenols can sometimes be sensitive to acidic silica gel. If you suspect decomposition, you can use deactivated (neutral) silica gel or triethylamine-treated silica gel for chromatography.

Experimental Protocol: Purification by Flash Column Chromatography

This protocol provides a detailed, step-by-step methodology for the purification of this compound from its para-isomer impurity using flash column chromatography.

Principle: This method separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (a solvent mixture). Due to intramolecular hydrogen bonding, this compound is expected to be slightly less polar than its para-isomer and should therefore elute from the column first.

Materials:

  • Crude this compound containing the para-isomer impurity

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane or Heptane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Flash chromatography system (or a glass column for manual chromatography)

  • Rotary evaporator

Procedure:

  • TLC Analysis (Method Development):

    • Dissolve a small amount of the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 95:5 ratio).

    • Visualize the spots under a UV lamp (254 nm).

    • The goal is to find a solvent system that gives a good separation between the two isomer spots (Rf difference of at least 0.1). Adjust the ratio of hexane to ethyl acetate to achieve this. The less polar ortho-isomer will have a higher Rf value.

  • Column Packing:

    • Choose an appropriate size flash column based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity mobile phase determined from your TLC analysis.

    • Gradually increase the polarity of the mobile phase (e.g., from 2% ethyl acetate in hexane to 5% or 10% over the course of the run). A shallow gradient is key to good separation.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound (the higher Rf spot).

    • Combine the fractions containing the pure 4-(Cyclopropylmethyl)phenol (the lower Rf spot), if desired.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Purity Confirmation:

    • Confirm the purity of the isolated this compound by HPLC, GC, or NMR.

Visualizations

Diagram 1: Workflow for Isomer Purification

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Final Product Crude Crude this compound (mixture of ortho and para isomers) Analysis Purity Assessment (HPLC/GC) Isomer Ratio Determination Crude->Analysis Decision Is Separation Sufficiently Different by Polarity? Analysis->Decision Chromatography Flash Column Chromatography Decision->Chromatography Yes Crystallization Recrystallization Decision->Crystallization No, Try Solubility Screen Other Other Methods (e.g., Dissociation Extraction) Decision->Other No, Explore Alternatives Pure Pure this compound Chromatography->Pure Crystallization->Pure Other->Pure Purity_Check Final Purity Confirmation (HPLC/GC/NMR) Pure->Purity_Check

Caption: A decision-making workflow for selecting the appropriate purification method.

Diagram 2: Principle of Chromatographic Separation

Chromatography_Principle start Mixture Applied column_body Silica Gel (Stationary Phase) Ortho Isomer (Less Polar) Para Isomer (More Polar) mobile_phase Mobile Phase Flow -> end Separated Fractions Collected ortho_elutes Ortho Isomer Elutes First mobile_phase->ortho_elutes para_elutes Para Isomer Elutes Later

Caption: The principle of separating ortho and para isomers by column chromatography.

References

  • U.S.
  • U.S.
  • U.S.
  • Girard, C., et al. "Fast, Easy, and Efficient Method for the Purification of Phenolic Isomers Using a Selective Solid-Phase Scavenging." Organic Letters, vol. 4, no. 8, 2002, pp. 1267-1270, American Chemical Society, [Link].

  • "Separation of the cresol isomers by stripping crystallization," ResearchGate, [Link].

  • "Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols," PubMed Central, [Link].

  • "Chromatographic Separation of Cresol Isomers by a β‐Cyclodextrin: Application for the Determination of Volatile Phenols in Alcoholic Beverages," Taylor & Francis Online, [Link].

  • U.S.
  • European Patent EP0077749B1, "Process for preparing a methyl phenol," Google P
  • Chinese Patent CN102320682A, "Method for separating and recovering crystallized phenol from phenol-containing dilute solution," Google P
  • "Purification of Phenol," Google P
  • "A new process for the synthesis of 4-[2-(cyclopropylmethoxy)
  • U.S.
  • "Rhenium-Catalyzed ortho-Alkylation of Phenols," Organic Syntheses, [Link].

  • "Separation and determination of cresol isomers (Ortho, Meta, Para)," International Journal of Chemical Studies, [Link].

  • Chinese Patent CN106278947A, "Crystal formation of phenol derivatives and preparation method thereof," Google P
  • "eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column," Shimadzu, [Link].

  • "One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite," Green Chemistry (RSC Publishing), [Link].

  • "Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions," MDPI, [Link].

  • "Separation and determination of cresol isomers (Ortho, Meta, Para)," , [Link].

  • "Directed Nucleophilic Addition of Phenoxides to Cyclopropenes," PubMed Central, [Link].

  • "Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols," pubs.rsc.org, [Link].

  • "Alcohols, Phenols and Ethers," NCERT, [Link].

Sources

1H NMR interpretation of cyclopropyl protons in 2-(Cyclopropylmethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Interpretation of 2-(Cyclopropylmethyl)phenol

Introduction

Welcome to the Technical Support Center for This compound (CAS: 22481-49-8, generic structure type). This guide addresses the specific challenges in interpreting the proton NMR spectrum of this molecule, particularly the unique magnetic properties of the cyclopropyl group and its interaction with the phenolic system.

The cyclopropylmethyl moiety introduces high-field signals (0–1 ppm) and complex coupling patterns due to the magnetic anisotropy of the three-membered ring. This guide provides a self-validating framework for assigning these protons, distinguishing stereochemical relationships, and troubleshooting common spectral anomalies.

Troubleshooting & FAQs

Issue 1: "I see signals near 0 ppm (or even negative). Is my reference scale wrong?"

Diagnosis: Likely correct. Explanation: The cyclopropane ring possesses a unique magnetic anisotropy similar to benzene but orthogonal. The ring current creates a shielding cone above and below the ring plane.[1] Protons located in this shielding cone—specifically the methylene protons of the cyclopropyl ring—are shifted significantly upfield, often appearing between 0.0 and 0.6 ppm . Validation: Check your TMS peak (0.00 ppm). If the signals are sharp multiplets and integrate to 2H each, they are the cyclopropyl ring protons, not improper referencing.

Issue 2: "How do I distinguish the cis and trans cyclopropyl protons?"

Context: The cyclopropyl ring has two sets of methylene protons: those on the same side as the substituent (cis) and those on the opposite side (trans).[2][3] Rule of Thumb: In alkyl-substituted cyclopropanes, cis protons are typically more shielded (upfield) than trans protons.

  • Cis protons (

    
    ):  ~0.0 – 0.2 ppm. (Shielded by the substituent's steric compression and anisotropy).
    
  • Trans protons (

    
    ):  ~0.4 – 0.6 ppm.
    Confirmation via Coupling (
    
    
    
    values):
  • 
     (vicinal):  Larger, typically 8–10 Hz .
    
  • 
     (vicinal):  Smaller, typically 4–6 Hz .
    
  • 
     (geminal):  ~5 Hz (often appearing as a doublet of doublets or complex multiplet).
    
Issue 3: "The methylene linker (-CH2-) appears as a doublet. Shouldn't it be a singlet?"

Explanation: The methylene linker is attached to the aromatic ring and the cyclopropyl methine (CH). It couples to the single methine proton with a vicinal coupling constant (


) of approximately 7 Hz .
Expected Signal:  A doublet at ~2.6 ppm  (integrating to 2H).
Issue 4: "My Phenol -OH signal is missing or extremely broad."

Cause: Chemical exchange. The phenolic proton is acidic and exchanges with trace water or impurities in the solvent (e.g.,


).
Solution: 
  • Concentration: Increase sample concentration (>10 mg/mL) to slow exchange and promote intramolecular H-bonding.

  • Solvent: Switch to DMSO-

    
     . This forms strong H-bonds with the phenol, sharpening the peak and shifting it downfield (typically 9.0–9.5 ppm ), removing it from the aromatic region.
    

Experimental Protocol: High-Resolution 1H NMR

Objective: To obtain a spectrum with resolved cyclopropyl coupling constants for definitive assignment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 10–15 mg of this compound.

    • Dissolve in 0.6 mL of high-quality

      
       (99.8% D) or DMSO-
      
      
      
      (for OH detection).
    • Critical: Filter the solution through a cotton plug into the NMR tube to remove particulate paramagnetic impurities that broaden lines.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): Set to 5 seconds . Cyclopropyl protons have long

      
       relaxation times; a short delay will reduce their integral accuracy.
      
    • Scans (NS): Minimum 16 scans (64 recommended for resolution of minor coupling).

  • Processing:

    • Apply Zero Filling to at least 64k points.[4]

    • Use a matched Exponential Window Function (LB = 0.3 Hz) to enhance resolution without compromising signal-to-noise.

Data Summary: Predicted Chemical Shifts

The following table summarizes the expected chemical shifts for this compound in


.
Proton GroupTypeApprox. Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Aromatic Ar-H6.8 – 7.2MultipletsOrtho/Meta coupling
Phenolic OH -OH4.5 – 5.5 (broad)Singlet (br)Exchange dependent
Linker Ar-CH 2-CH2.55 – 2.65Doublet (d)

Cyclopropyl Methine -CH -0.9 – 1.1MultipletComplex
Cyclopropyl Trans Ring -CH 2-0.4 – 0.6Multiplet

,

Cyclopropyl Cis Ring -CH 2-0.0 – 0.2Multiplet

,

> Note: "Cis" and "Trans" refer to the position relative to the methylene linker substituent.

Assignment Logic Visualization

The following diagram illustrates the logical flow for assigning the aliphatic high-field protons in this molecule.

NMR_Assignment Start Analyze High-Field Region (0.0 - 3.0 ppm) Check_2_6 Signal at ~2.6 ppm? Start->Check_2_6 Check_1_0 Signal at ~1.0 ppm? Start->Check_1_0 Check_Upfield Signals at 0.0 - 0.6 ppm? Start->Check_Upfield Is_Doublet Is it a Doublet (2H)? Check_2_6->Is_Doublet Yes Assign_Linker Assign: Methylene Linker (Ar-CH2-Cp) Is_Doublet->Assign_Linker J ~ 7 Hz Is_Multiplet_1H Is it a Multiplet (1H)? Check_1_0->Is_Multiplet_1H Yes Assign_Methine Assign: Cyclopropyl Methine (-CH-) Is_Multiplet_1H->Assign_Methine Split_Cis_Trans Analyze Chemical Shift & Coupling Check_Upfield->Split_Cis_Trans Assign_Trans 0.4-0.6 ppm (Smaller J) Assign: Trans Protons Split_Cis_Trans->Assign_Trans Deshielded Assign_Cis 0.0-0.2 ppm (Larger J) Assign: Cis Protons Split_Cis_Trans->Assign_Cis Shielded

Caption: Logic flow for assigning aliphatic protons in this compound based on chemical shift and multiplicity.

References

  • Organic Chemistry Data . 1H NMR Chemical Shifts. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry. Retrieved from [Link]

  • LibreTexts . Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

Minimizing side reactions during deprotection of cyclopropylmethyl phenols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the deprotection of cyclopropylmethyl (CPM) ethers. This content is structured as a Tier-3 Technical Support resource, designed for high-level troubleshooting by medicinal and process chemists.

Topic: Minimizing Side Reactions During Phenolic CPM Ether Cleavage Document ID: TS-CPM-004 Status: Active

The Mechanistic Landscape

Why is this reaction failing? The cleavage of cyclopropylmethyl (CPM) ethers is chemically distinct from standard benzyl (Bn) or methyl (Me) ethers due to the unique behavior of the cyclopropylcarbinyl cation .

When you treat a CPM ether with acid (Lewis or Brønsted), you generate a highly reactive carbocation intermediate. Unlike a simple benzyl cation, the cyclopropylcarbinyl cation is "non-classical." It exists in rapid equilibrium with the cyclobutyl and homoallyl cations.

The Core Problem: The cleavage event itself is usually successful. The side reactions arise after cleavage, when the liberated cation acts as a "rogue" electrophile.

Visualization: The Cation Cascade & Side Reaction Pathways

The diagram below illustrates the fate of the CPM group upon acidic cleavage. Note that Path B (C-Alkylation) is the primary cause of yield loss and difficult purification.

CPM_Mechanism Substrate CPM-Phenol Ether Oxonium Oxonium Intermediate Substrate->Oxonium Protonation/Complexation Acid Acid (H+ or Lewis) CPM_Cation Cyclopropylcarbinyl Cation Oxonium->CPM_Cation Cleavage Product Target Phenol (Desired) Oxonium->Product Cleavage Homoallyl Homoallyl Cation CPM_Cation->Homoallyl Rearrangement (Fast) Cyclobutyl Cyclobutyl Cation CPM_Cation->Cyclobutyl Rearrangement Side_C_Alk C-Alkylated Phenol (Friedel-Crafts Byproduct) CPM_Cation->Side_C_Alk Attack on Phenol Ring (Path B: MAJOR SIDE REACTION) Trapped_Waste Trapped Electrophile (Scavenger-CPM) CPM_Cation->Trapped_Waste Interception by Scavenger (Path A: SOLUTION) Homoallyl->Side_C_Alk

Figure 1: Mechanistic divergence during CPM cleavage. Without scavengers (Path A), the cation re-attacks the phenol (Path B).

Troubleshooting Guides

Issue 1: "I am observing significant C-alkylation (ring substitution) on my phenol."

Diagnosis: The liberated CPM cation is performing a Friedel-Crafts alkylation on the electron-rich phenolic ring you just deprotected. Root Cause: Lack of an external nucleophile (scavenger) to intercept the cation.

Corrective Protocol: The Scavenger System You must introduce a "cation sink"—a nucleophile more electron-rich than your phenol but non-interfering.

ComponentRecommendationMechanism of Action
Reagent Pentamethylbenzene (PMB) or 1,3-Dimethoxybenzene Acts as a "soft" carbon nucleophile to trap the CPM cation irreversibly.
Alternative Thioanisole Sulfur nucleophile; highly effective but odorous.
Ratio 3.0 - 5.0 equivalents Must be in large excess relative to the substrate to outcompete the phenol.

Experimental Adjustment:

  • Dissolve substrate and 5.0 eq. pentamethylbenzene in DCM.

  • Cool to -78°C .

  • Add Lewis acid (e.g., BBr₃).

  • Why this works: The scavenger reacts with the CPM cation to form a neutral, non-reactive hydrocarbon byproduct (e.g., CPM-pentamethylbenzene), leaving your phenol clean.

Issue 2: "The reaction yields are low due to polymerization/tarring."

Diagnosis: Uncontrolled cationic polymerization initiated by the homoallyl cation rearrangement. Root Cause: Temperature too high or acid too strong (Hard Acid).

Corrective Protocol: Soft Lewis Acid Cleavage Switch from "Hard" Lewis acids (BBr₃, AlCl₃) to a "Hard/Soft" combination that promotes cleavage via nucleophilic assistance rather than pure ionization.

Recommended System: AlCl₃ / NaI (The Node-Opening Method) This method relies on the iodide ion (soft nucleophile) to attack the methyl group simultaneously as the bond breaks, reducing the lifetime of the free cation.

Step-by-Step Protocol:

  • Preparation: Prepare a slurry of AlCl₃ (3.0 eq) and NaI (3.0 eq) in dry Acetonitrile (MeCN) or DCM.

  • Activation: Stir for 15 minutes. The mixture may turn slightly yellow (formation of AlCl₃-I complex).

  • Addition: Add your CPM-ether substrate slowly at 0°C .

  • Monitoring: Allow to warm to RT. Monitor by TLC.

  • Quench: Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove any iodine byproducts.

Issue 3: "My molecule contains an acid-sensitive ester/olefin."

Diagnosis: Strong Lewis acids (BBr₃) are cleaving your other functional groups. Root Cause: Lack of chemoselectivity.

Corrective Protocol: Oxidative Cleavage (DDQ) While typically used for PMB ethers, CPM ethers can sometimes be cleaved oxidatively, though they are more resistant. However, if the CPM group is resistant, you may need to reconsider the protecting group strategy. Note: CPM is generally designed to be stable to DDQ. If you need oxidative cleavage, you should likely be using PMB (p-Methoxybenzyl) or DMB (3,4-Dimethoxybenzyl) instead. Workaround: If you are stuck with CPM, use TMSI (Trimethylsilyl iodide) generated in situ (TMSCl + NaI). It is neutral and strictly anhydrous.

Comparative Data: Reagent Selection

Reagent SystemAcidityCation RiskScavenger Needed?Best For...
BBr₃ / DCM ExtremeHighMANDATORY Robust substrates; simple phenols.
TFA / Thioanisole HighMediumYes (Built-in)Peptides or acid-stable scaffolds.
AlCl₃ / NaI ModerateLowRecommendedSubstrates prone to rearrangement; milder conditions.
TMSI (in situ) Neutral/MildLowNoAcid-sensitive esters/lactones.

FAQ: Rapid Fire Solutions

Q: Can I use methanol as a scavenger? A: No. Methanol will quench BBr₃ or AlCl₃ immediately, destroying the reagent. You need a non-protic scavenger like pentamethylbenzene or thioanisole if using Lewis acids.

Q: Why do I see "homoallyl bromide" in my NMR? A: This is the thermodynamic sink of the CPM cation. The cyclopropyl ring opens to relieve ring strain. Reaction:CPM-Cation -> Homoallyl Cation + Br- -> Homoallyl Bromide. This confirms cleavage occurred; it is a waste product. Ensure it is separable from your product by column chromatography.

Q: My product has a new spot on TLC that runs just above the product. What is it? A: This is likely the C-alkylated byproduct . The CPM group has detached from the oxygen and re-attached to the ortho-position of the phenol. See Issue 1 for the fix.

References & Grounding

  • Protective Groups in Organic Synthesis , 5th Ed. (Greene & Wuts).[1]

    • Authority: The definitive reference for protecting group stability and cleavage conditions.

    • Relevance: Establishes CPM stability profiles and standard cleavage protocols (BBr3, Lewis Acids).

    • Source:

  • Mechanisms of Ether Cleavage: S_N2 vs S_N1 Pathways.

    • Authority: Master Organic Chemistry / LibreTexts.

    • Relevance: Explains the necessity of nucleophilic assistance (NaI) to prevent full cation formation in sensitive ethers.

    • Source:

  • Cyclopropylcarbinyl Rearrangement (The "Non-Classical" Cation).

    • Authority: Roberts, J. D. & Mazur, R. H. (J. Am. Chem. Soc.).

    • Relevance: Foundational physical organic chemistry explaining the rapid equilibrium between cyclopropylmethyl, cyclobutyl, and homoallyl cations.

    • Source: (Historical Context for Mechanism).

  • Selective Deprotection Using Nucleophilic Scavengers.

    • Authority: Kiso, Y., et al. (Chem. Pharm. Bull.).[1][2][3][4][5][6]

    • Relevance: Establishes the use of thioanisole and soft carbon nucleophiles to suppress electrophilic attack during acidolysis.

    • Source:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Cyclopropylmethyl)phenol: A Comparative Analysis of 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) reference spectra for 2-(Cyclopropylmethyl)phenol, a molecule of interest in various chemical and pharmaceutical research domains. Beyond a simple presentation of data, this document offers a comparative perspective, weighing the strengths of NMR against other common analytical techniques and providing the field-proven insights necessary for robust structural elucidation.

The Central Role of NMR in Molecular Cartography

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the determination of molecular structure.[1] Its ability to probe the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, provides a detailed roadmap of the chemical environment of each atom within a molecule. This allows for the precise mapping of the carbon skeleton and the arrangement of protons, revealing crucial information about connectivity, stereochemistry, and electronic structure. While other techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide valuable complementary data, NMR often delivers the most definitive and comprehensive structural insights.[1]

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative groups like the hydroxyl (-OH) group causing a downfield shift (to higher ppm values).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OH~4.5 - 5.5broad singlet1H
Ar-H (ortho to -OH)~6.8 - 7.2multiplet1H
Ar-H (meta to -OH)~6.7 - 7.1multiplet2H
Ar-H (para to -OH)~6.9 - 7.3multiplet1H
-CH₂-~2.6doublet2H
-CH- (cyclopropyl)~0.9 - 1.2multiplet1H
-CH₂- (cyclopropyl)~0.2 - 0.6multiplet4H
  • Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region, typically between 6.7 and 7.3 ppm.[3][4][5] Their precise chemical shifts and complex splitting patterns (multiplicities) arise from spin-spin coupling with neighboring aromatic protons.

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to appear as a broad singlet in the region of 4.5-5.5 ppm.[3][4][6] Its broadness is a result of chemical exchange with residual water or other protic species in the solvent.[6] This peak can be confirmed by a D₂O exchange experiment, where the addition of deuterium oxide will cause the -OH signal to disappear.[4][5]

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the cyclopropyl group to the phenol ring are expected to resonate at approximately 2.6 ppm. This signal will likely appear as a doublet due to coupling with the single proton on the cyclopropyl ring.

  • Cyclopropyl Protons: The protons on the cyclopropyl ring will appear in the upfield region of the spectrum, typically between 0.2 and 1.2 ppm. The methine proton (-CH-) will be a multiplet due to coupling with the adjacent methylene protons on the ring and the methylene bridge protons. The four methylene protons on the cyclopropyl ring will also exhibit complex splitting patterns due to geminal and vicinal coupling, appearing as multiplets.

¹³C NMR Spectrum: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-OH (C1)~155
C-CH₂ (C2)~128
Aromatic CH~115 - 130
-CH₂-~35
-CH- (cyclopropyl)~10 - 15
-CH₂- (cyclopropyl)~5 - 10
  • Aromatic Carbons: The carbon atom attached to the hydroxyl group (C1) is significantly deshielded and is expected to appear downfield around 155 ppm.[5] The other aromatic carbons will resonate in the typical range of 115-130 ppm.[7][8] Due to the ortho-substitution, all six aromatic carbons are expected to be chemically non-equivalent, resulting in six distinct signals.

  • Methylene Carbon (-CH₂-): The carbon of the methylene bridge is anticipated to have a chemical shift of approximately 35 ppm.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and appear at unusually high field (low ppm values).[9] The methine carbon is expected around 10-15 ppm, while the methylene carbons will be even further upfield, between 5 and 10 ppm. The presence of these high-field signals is a strong indicator of a cyclopropyl moiety.[9]

A Comparative Perspective: NMR in the Analytical Toolkit

While NMR provides unparalleled detail for structural elucidation, a comprehensive analysis often involves complementary techniques.

Table 3: Comparison of Analytical Techniques for the Structural Elucidation of this compound

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguous structure determination.Requires larger sample amounts than MS; can be time-consuming.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C=C).Fast and requires small sample amounts.Provides limited information on the overall molecular structure.[10]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and provides molecular formula information.Does not provide direct information on connectivity or stereochemistry.[11]
  • Infrared (IR) Spectroscopy: An IR spectrum of this compound would primarily confirm the presence of the hydroxyl group through a broad absorption band around 3300-3400 cm⁻¹.[10] It would also show characteristic C-H stretching frequencies for the aromatic and aliphatic portions of the molecule. However, it would not provide information on the substitution pattern of the aromatic ring or the connectivity of the cyclopropylmethyl group.[10]

  • Mass Spectrometry (MS): Mass spectrometry would readily provide the molecular weight of the compound, confirming its elemental composition.[11] Fragmentation patterns could offer clues about the structure, such as the loss of the cyclopropylmethyl group. However, MS alone cannot definitively distinguish between isomers.

Experimental Protocol for High-Quality NMR Spectra Acquisition

To obtain reliable and high-resolution NMR spectra, a standardized protocol is essential. The following steps outline a field-proven methodology.[2]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube:

    • Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

    • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

    • Subsequently, acquire the ¹³C NMR spectrum, which typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualizing the Structure and Workflow

To further clarify the structural assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H Acquire ¹H Spectrum lock_shim->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate reference Reference to TMS integrate->reference analyze Analyze Chemical Shifts, Multiplicities, and Integrals reference->analyze assign Assign Signals to Nuclei analyze->assign elucidate Elucidate Final Structure assign->elucidate

Caption: Standardized workflow for NMR-based structural elucidation.

Conclusion

The structural elucidation of this compound serves as an excellent case study for the power and precision of NMR spectroscopy. By carefully analyzing the predicted ¹H and ¹³C NMR spectra, researchers can gain a comprehensive understanding of its molecular architecture. When used in conjunction with complementary techniques like IR and MS, NMR provides the definitive evidence required for unambiguous structure confirmation, a critical step in any chemical research or drug development pipeline. This guide provides the foundational knowledge and practical insights necessary to confidently apply these techniques in the laboratory.

References

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • MDPI. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. 1 H-NMR spectra of phenol in D 2 O. ͑ a ͒ Reactions are carried out at. [Link]

  • ResearchGate. 13 C NMR spectra of phenol oxidation. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

  • NIST WebBook. Phenol, 2-(1-methylpropyl)-. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. [Link]

  • FooDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB008785). [Link]

  • SIELC Technologies. Phenol, (2-methylpropyl)-. [Link]

  • PubChem. 2-Methyl-5-propyl-phenol. [Link]

  • ResearchGate. (PDF) Rapid Identification of Phenolics in Mixtures by Two‐Dimensional Tandem Mass Spectrometry with Microdroplet Accelerated Derivatization Reactions. [Link]

  • PubChem. 2-(2-Cycloheptyl-2-methylpropyl)phenol. [Link]

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A Comparative Guide to the FTIR Spectral Analysis of 2-(Cyclopropylmethyl)phenol Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(Cyclopropylmethyl)phenol. We will dissect the characteristic vibrational modes of its constituent functional groups, offering a comparative analysis with structurally related phenols to highlight the unique spectral signature of the cyclopropylmethyl moiety. This guide is designed to be a practical resource for compound identification, structural elucidation, and quality control in a research and development setting.

Introduction: The Power of Vibrational Spectroscopy in Molecular Characterization

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, which include stretching, bending, and scissoring, are unique to the functional groups present in the molecule. The resulting FTIR spectrum is a molecular fingerprint, providing invaluable information about the compound's structure and functional group composition.

In drug discovery and development, the cyclopropyl group is a valuable structural motif known to enhance metabolic stability, potency, and membrane permeability. This compound incorporates this key group onto a phenolic scaffold, a common pharmacophore. Understanding the FTIR spectrum of this molecule is therefore crucial for its unambiguous identification and for monitoring its synthesis and purity.

Deciphering the Spectrum of this compound: A Predicted Analysis

The primary functional groups in this compound are:

  • Hydroxyl (-OH) group: Attached to an aromatic ring.

  • Aromatic ring (ortho-disubstituted benzene): The core phenolic structure.

  • Methylene bridge (-CH₂-): Linking the cyclopropyl group to the phenol.

  • Cyclopropyl ring: A strained three-membered ring.

Below is a logical breakdown of the expected vibrational modes and their corresponding wavenumber regions.

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure and key vibrational modes of this compound.

Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected AppearanceRationale & Expert Insights
~3600-3200-OH (Phenolic) , O-H StretchBroad, StrongThe broadness is a hallmark of hydrogen bonding between phenol molecules. In dilute, non-polar solvents, a sharper "free" O-H peak may appear around 3600 cm⁻¹.
~3100-3000Aromatic C-H , C-H StretchSharp, MediumThese absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as in a benzene ring.
~3080-3000Cyclopropyl C-H , C-H StretchSharp, Medium-WeakThe C-H bonds in a cyclopropyl ring are slightly higher in energy than typical alkane C-H bonds due to increased s-character, causing them to appear just above 3000 cm⁻¹.
~2960-2850-CH₂- (Aliphatic) , C-H StretchSharp, MediumThese peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methylene bridge.
~1600 & ~1475Aromatic Ring , C=C StretchSharp, Medium-StrongAromatic rings exhibit characteristic C=C stretching vibrations. These two bands are typical for benzene derivatives.
~1250-1200Phenolic C-O , C-O StretchStrongThe C-O bond in phenols has some double bond character due to resonance with the aromatic ring, resulting in a higher frequency stretch compared to aliphatic alcohols.
~1020-1000Cyclopropyl Ring , Ring DeformationMedium-WeakThis "breathing" mode of the cyclopropane ring is a key diagnostic feature.
~750Aromatic C-H , Out-of-Plane BendStrongFor an ortho-disubstituted benzene ring, a strong absorption in this region is expected due to the out-of-plane bending of the four adjacent aromatic C-H bonds.

Experimental Protocol for FTIR Analysis

To ensure high-quality, reproducible FTIR data, a standardized experimental protocol is essential.

FTIR Data Acquisition Workflow

cluster_protocol Experimental Protocol A Sample Preparation (Neat Liquid/Thin Film) B Instrument Setup (Background Scan) A->B C Sample Analysis (ATR or Transmission) B->C D Data Processing (Baseline Correction, Normalization) C->D E Spectral Interpretation D->E

Caption: Standard workflow for acquiring and processing FTIR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • For a liquid sample like this compound, the simplest method is Attenuated Total Reflectance (ATR). Place a single drop of the neat liquid directly onto the ATR crystal (typically diamond or germanium).

    • Alternatively, for transmission analysis, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹ is sufficient for routine analysis.

    • Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Background Spectrum: First, record a background spectrum of the empty ATR crystal or salt plates. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Sample Spectrum: Place the prepared sample in the beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Baseline Correction: Apply a baseline correction to the spectrum to account for any sloping baselines.

    • Normalization: Normalize the spectrum to facilitate comparison with other spectra.

Comparative Spectral Analysis: Distinguishing the Cyclopropylmethyl Group

To appreciate the unique spectral features of the cyclopropylmethyl group, we will compare the predicted spectrum of this compound with the experimental spectra of two structurally related compounds: 2-Propylphenol and 2-Benzylphenol .

2-Propylphenol: The Alkyl Analogue

2-Propylphenol provides a direct comparison with a simple, unstrained alkyl substituent at the ortho position.

Key Spectral Differences:

  • Absence of Cyclopropyl C-H Stretch: The spectrum of 2-propylphenol will lack the characteristic C-H stretching vibrations of the cyclopropyl ring around 3080-3000 cm⁻¹.[1]

  • Absence of Cyclopropyl Ring Deformation: The diagnostic cyclopropane ring "breathing" mode around 1020-1000 cm⁻¹ will be absent.[1]

  • Presence of Methyl Group Vibrations: The spectrum of 2-propylphenol will show characteristic C-H bending vibrations for the terminal methyl (-CH₃) group, typically around 1450 cm⁻¹ and 1375 cm⁻¹.

2-Benzylphenol: The Aromatic Analogue

2-Benzylphenol introduces an additional aromatic ring, allowing us to distinguish the signals of the cyclopropyl group from those of a phenyl group.

Key Spectral Differences:

  • Additional Aromatic C-H and C=C Stretches: The spectrum of 2-benzylphenol will exhibit more complex and intense absorptions in the aromatic C-H stretching region (~3100-3000 cm⁻¹) and the aromatic C=C stretching region (~1600-1450 cm⁻¹) due to the presence of the second benzene ring.[2]

  • Absence of Cyclopropyl Signatures: Similar to 2-propylphenol, the characteristic cyclopropyl C-H stretch and ring deformation peaks will be absent.

  • Monosubstituted Benzene Ring Out-of-Plane Bending: The benzyl group will show strong C-H out-of-plane bending bands characteristic of a monosubstituted benzene ring, typically around 740 cm⁻¹ and 700 cm⁻¹.

Comparison of Key FTIR Bands

Functional Group/VibrationThis compound (Predicted)2-Propylphenol (Experimental)2-Benzylphenol (Experimental)
O-H Stretch ~3600-3200 cm⁻¹ (Broad)~3600-3200 cm⁻¹ (Broad)~3600-3200 cm⁻¹ (Broad)
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹ (More complex)
Cyclopropyl C-H Stretch ~3080-3000 cm⁻¹ AbsentAbsent
Aliphatic C-H Stretch ~2960-2850 cm⁻¹~2960-2850 cm⁻¹~2960-2850 cm⁻¹
Aromatic C=C Stretch ~1600 & ~1475 cm⁻¹~1600 & ~1475 cm⁻¹~1600, ~1585, ~1495, ~1450 cm⁻¹
C-O Stretch ~1250-1200 cm⁻¹~1250-1200 cm⁻¹~1250-1200 cm⁻¹
Cyclopropyl Ring Deformation ~1020-1000 cm⁻¹ AbsentAbsent
Aromatic C-H OOP Bend ~750 cm⁻¹ (ortho)~750 cm⁻¹ (ortho)~750 cm⁻¹ (ortho) & ~740, 700 cm⁻¹ (mono)

Data for 2-Propylphenol and 2-Benzylphenol are based on publicly available spectral data.[2][3]

Conclusion: A Unique Spectral Fingerprint

The FTIR spectrum of this compound is characterized by the hallmark absorptions of a phenolic compound, overlaid with the distinct signatures of the cyclopropylmethyl substituent. The key differentiating features are the C-H stretching vibrations of the cyclopropyl ring appearing just above 3000 cm⁻¹ and the characteristic ring deformation or "breathing" mode around 1020-1000 cm⁻¹. By comparing its predicted spectrum with the experimental spectra of 2-propylphenol and 2-benzylphenol, we can confidently assign these unique bands to the cyclopropyl moiety. This guide provides a robust framework for the identification and characterization of this compound, empowering researchers in their drug discovery and development endeavors.

References

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propylphenol. Retrieved from [Link]

  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

Sources

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